Product packaging for N-(Mercaptomethyl)acetamide(Cat. No.:)

N-(Mercaptomethyl)acetamide

Cat. No.: B15246215
M. Wt: 105.16 g/mol
InChI Key: ZVUYJKVAXOZYGB-UHFFFAOYSA-N
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Description

N-(Mercaptomethyl)acetamide is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NOS B15246215 N-(Mercaptomethyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(sulfanylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUYJKVAXOZYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both a thiol (-SH) and an amide functional group. While specific experimental data for this compound is limited in publicly available literature, its structure suggests a range of potential chemical and biological activities. This guide provides a comprehensive overview of its core properties, predicted reactivity, and potential applications, drawing upon established chemical principles of its constituent functional groups and data from closely related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the synthesis, properties, and applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes available and predicted properties.

PropertyValueSource
Molecular Formula C₃H₇NOS[1]
Molecular Weight 105.16 g/mol [1]
IUPAC Name N-(sulfanylmethyl)acetamide[1]
Canonical SMILES CC(=O)NCS[1]
InChI InChI=1S/C3H7NOS/c1-3(5)4-2-6/h6H,2H2,1H3,(H,4,5)[1]
InChI Key ZVUYJKVAXOZYGB-UHFFFAOYSA-N[1]
XLogP3 -0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Exact Mass 105.02483502 g/mol [1]
Monoisotopic Mass 105.02483502 g/mol [1]
Heavy Atom Count 6[1]
Predicted Boiling Point ~220-240 °C (decomposition may occur)Inferred
Predicted Melting Point Solid at room temperatureInferred
Predicted Solubility Soluble in water and polar organic solventsInferred

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its two primary functional groups: the thiol and the amide.

Thiol Group Reactivity

The thiol group is expected to be the most reactive site.

  • Oxidation: Thiols are readily oxidized to form disulfides. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly in the presence of metal ions.

  • Nucleophilicity: The thiolate anion (RS⁻), formed under basic conditions, is a potent nucleophile. It can participate in S-alkylation, S-acylation, and Michael addition reactions.

  • Metal Chelation: The sulfur atom can coordinate with various metal ions, suggesting potential applications in coordination chemistry and as a metal scavenger.

Amide Group Reactivity

Amides are generally stable functional groups but can undergo specific reactions under more forcing conditions.[2]

  • Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield acetic acid and aminomethanethiol, which is likely unstable and may decompose further.[3]

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound itself, related mercaptoacetamide derivatives have shown significant biological effects, suggesting potential avenues for research.

  • Enzyme Inhibition: N-aryl mercaptoacetamides have been investigated as inhibitors of metallo-β-lactamases (MBLs) and other bacterial proteases, indicating that this compound could be a starting point for the design of novel enzyme inhibitors.[4] The thiol group is often crucial for binding to the active sites of these enzymes.

  • Antiviral and Anticancer Research: The amide functionality is a common feature in many biologically active compounds. The combination of a thiol and an amide in a small, versatile scaffold makes this compound an interesting candidate for screening in various biological assays.

  • Redox Modulation: The thiol group can participate in redox reactions within a biological system, suggesting potential roles in modulating oxidative stress.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the reaction of an N-halomethyl acetamide (e.g., N-(chloromethyl)acetamide) with a source of sulfhydryl ions.

General Protocol:

  • Preparation of N-(chloromethyl)acetamide: This can be synthesized from acetamide, formaldehyde, and hydrogen chloride.

  • Thiolation: N-(chloromethyl)acetamide is reacted with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

    • Using Sodium Hydrosulfide: N-(chloromethyl)acetamide is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetone). Sodium hydrosulfide is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • Using Thiourea: N-(chloromethyl)acetamide is reacted with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the thiol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the connectivity of the atoms. The proton spectrum would be expected to show signals for the acetyl methyl group, the methylene group adjacent to the nitrogen and sulfur, and the thiol proton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide (C=O and N-H stretching) and thiol (S-H stretching) functional groups.

Visualizations

Predicted Reactivity Pathway

G Predicted Reactivity of this compound A This compound B Oxidation (e.g., I₂, H₂O₂) A->B D Base (e.g., NaOH) A->D H Acid/Base Hydrolysis A->H C Disulfide Dimer B->C E Thiolate Anion D->E F Alkyl Halide (R-X) E->F G S-Alkylated Product F->G I Acetic Acid + Aminomethanethiol (unstable) H->I G Hypothetical Workflow for Investigating Biological Activity cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Mechanism of Action Studies A This compound B Enzyme Assays (e.g., Metallo-β-lactamases) A->B C Cell-Based Assays (e.g., Cytotoxicity, Antiviral) A->C D Determine IC₅₀/EC₅₀ B->D C->D E Binding Studies (e.g., SPR, ITC) D->E If active F Structural Biology (e.g., X-ray Crystallography) D->F If active

References

An In-depth Technical Guide to N-(Mercaptomethyl)acetamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Mercaptomethyl)acetamide, a sulfur-containing organic compound, holds potential for various applications in research and development due to its reactive thiol group. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis protocol. All quantitative data is presented in structured tables for clarity, and the experimental workflow is visualized using the DOT language.

Chemical Structure and Properties

This compound, with the IUPAC name N-(sulfanylmethyl)acetamide, is a simple amide containing a reactive thiol functional group. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-(sulfanylmethyl)acetamide[1]
Molecular Formula C3H7NOS[1]
Molecular Weight 105.16 g/mol [1]
Canonical SMILES CC(=O)NCS[1]
InChI Key ZVUYJKVAXOZYGB-UHFFFAOYSA-N[1]
XLogP3 -0.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Exact Mass 105.02483502 g/mol [1]
Monoisotopic Mass 105.02483502 g/mol [1]

Synthesis of this compound

A plausible and effective two-step synthesis of this compound is proposed, starting from readily available starting materials: acetamide and formaldehyde to first prepare N-(hydroxymethyl)acetamide, followed by a nucleophilic substitution with a thiolating agent.

Step 1: Synthesis of N-(hydroxymethyl)acetamide

This initial step involves the base-catalyzed reaction of acetamide with formaldehyde.

Reaction:

CH₃CONH₂ + CH₂O → CH₃CONHCH₂OH

Experimental Protocol:

A detailed and reliable procedure for the synthesis of N-(hydroxymethyl)acetamide is available in Organic Syntheses. The following is an adaptation of that protocol:

  • Reaction Setup: In a 2-liter round-bottomed flask, 100 g (1.70 moles) of acetamide is added to a solution of 10 g (0.072 mole) of anhydrous potassium carbonate in 137 g (1.7 moles) of an aqueous 36–38% solution of formaldehyde.

  • Reaction Conditions: The mixture is swirled, heated on a steam bath for 3 minutes, and then allowed to stand overnight at room temperature.

  • Work-up: Several pieces of crushed dry ice are added to the mixture. The mixture is then evaporated under reduced pressure with a heating bath kept below 40°C.

  • Drying and Isolation: 128 g of anhydrous sodium sulfate is added to the resulting colorless oil. After several hours, the oil is dissolved in 1 liter of acetone, and the suspended drying agent and salts are removed by filtration. The filtrate is further dried with anhydrous sodium sulfate, filtered, and the clear filtrate is evaporated under reduced pressure to yield N-(hydroxymethyl)acetamide as a colorless, hygroscopic oil.

Table 2: Quantitative Data for the Synthesis of N-(hydroxymethyl)acetamide

ParameterValue
Yield 148–151 g (98–100%)
Appearance Colorless hygroscopic oil (may solidify on standing)
Melting Point 50–52°C
Step 2: Synthesis of this compound from N-(hydroxymethyl)acetamide

This step involves the conversion of the hydroxyl group of N-(hydroxymethyl)acetamide to a thiol group. A common method for this transformation is reaction with thiourea followed by hydrolysis.

Reaction:

  • CH₃CONHCH₂OH + (NH₂)₂CS → [CH₃CONHCH₂SC(NH₂)₂]⁺OH⁻ (intermediate)

  • [CH₃CONHCH₂SC(NH₂)₂]⁺OH⁻ + H₂O/OH⁻ → CH₃CONHCH₂SH + (NH₂)₂CO

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve N-(hydroxymethyl)acetamide (1 mole equivalent) in a suitable solvent such as ethanol.

  • Addition of Thiourea: Add thiourea (1.1 mole equivalents) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Hydrolysis: After the formation of the isothiouronium salt intermediate is complete, cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide) to hydrolyze the intermediate.

  • Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Table 3: Expected Quantitative Data for the Synthesis of this compound

ParameterExpected Value
Yield Moderate to good
Appearance Colorless to pale yellow oil or low-melting solid
Purity >95% (after purification)
¹H NMR (CDCl₃, δ) ~2.0 (s, 3H, CH₃), ~4.5 (d, 2H, NH-CH₂), ~1.5 (t, 1H, SH), ~6.0 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ) ~23 (CH₃), ~40 (CH₂), ~170 (C=O)
IR (cm⁻¹) ~3300 (N-H stretch), ~2550 (S-H stretch), ~1650 (C=O stretch)
Mass Spec (m/z) 105 [M]⁺

Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-(hydroxymethyl)acetamide cluster_step2 Step 2: Synthesis of this compound A Acetamide + Formaldehyde B Reaction: K2CO3 (cat.), Steam Bath, RT A->B C Work-up: Dry Ice, Evaporation B->C D Drying & Isolation: Na2SO4, Acetone C->D E N-(hydroxymethyl)acetamide D->E F N-(hydroxymethyl)acetamide + Thiourea E->F Intermediate Product G Reaction: HCl (cat.), Reflux F->G H Hydrolysis: NaOH (aq) G->H I Work-up & Purification: Extraction, Chromatography H->I J This compound I->J

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a plausible, detailed two-step synthesis protocol starting from acetamide and formaldehyde. The provided experimental procedures and expected data will be valuable for researchers and scientists in the fields of chemistry and drug development who are interested in synthesizing and utilizing this versatile thiol-containing compound. Further experimental validation is recommended to optimize the proposed synthesis and fully characterize the final product.

References

N-(Mercaptomethyl)acetamide: A Hypothetical Mechanism of Action as a Dual Inhibitor of Bacterial Metallo-β-Lactamases and Virulence Factors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines a hypothetical mechanism of action for N-(Mercaptomethyl)acetamide based on extensive research into the structurally related class of N-aryl mercaptoacetamides. As of the date of this document, there is no direct published research on the specific biological activity of this compound. The information presented herein is an extrapolation intended for research and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Pseudomonas aeruginosa, presents a critical threat to global health. A key resistance mechanism in these bacteria is the production of metallo-β-lactamases (MBLs), enzymes that inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2][3] Concurrently, pathogens like P. aeruginosa secrete virulence factors, such as the elastase LasB, which contribute to tissue damage and immune evasion during infection.[1][4] Targeting both antibiotic resistance and virulence offers a promising strategy to combat these challenging infections.[1][2]

This guide proposes a potential mechanism of action for this compound as a dual-target inhibitor, focusing on its plausible interaction with MBLs and the LasB virulence factor, based on the established activity of N-aryl mercaptoacetamides.[1][2]

Core Hypothetical Mechanism of Action

The proposed mechanism of action for this compound centers on the activity of its free thiol (-SH) group. This functional group is a key feature in the inhibition of metalloenzymes, which are enzymes that require metal ions, typically zinc (Zn²⁺), for their catalytic activity.[1] Both MBLs and LasB are zinc-dependent metalloenzymes.[1]

The central hypothesis is that the thiol group of this compound acts as a zinc-binding group (ZBG), chelating the one or two zinc ions present in the active sites of MBLs and LasB. This coordination with the catalytic zinc ions disrupts the enzymes' ability to hydrolyze their respective substrates: β-lactam antibiotics for MBLs and host tissue components like elastin for LasB.[1][4] This dual-inhibition could simultaneously restore the efficacy of existing antibiotics and reduce the pathogenicity of the bacteria.[1][2]

Signaling Pathway and Molecular Interactions

The interaction of this compound with its proposed targets can be visualized as a direct inhibition of enzymatic activity.

Inhibition_Mechanism cluster_MBL Metallo-β-Lactamase (MBL) Inhibition cluster_LasB LasB Virulence Factor Inhibition cluster_Outcome Overall Biological Outcome MBL MBL Active Site (with Zn²⁺ ions) Hydrolyzed_BL Inactive Antibiotic MBL->Hydrolyzed_BL Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->MBL Substrate Binding Antibiotic_Activity Restored Antibiotic Activity NMMA_MBL This compound NMMA_MBL->MBL Inhibition (Thiol-Zn²⁺ Chelation) NMMA_MBL->Antibiotic_Activity LasB LasB Active Site (with Zn²⁺ ion) Degraded_Elastin Degraded Tissue LasB->Degraded_Elastin Proteolysis Elastin Host Elastin Elastin->LasB Substrate Binding Virulence_Reduction Reduced Bacterial Virulence NMMA_LasB This compound NMMA_LasB->LasB Inhibition (Thiol-Zn²⁺ Chelation) NMMA_LasB->Virulence_Reduction

Figure 1: Proposed dual-inhibition mechanism of this compound.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following tables summarize the inhibitory activities of various N-aryl mercaptoacetamide derivatives against different MBLs and LasB. This data provides a strong rationale for the potential efficacy of the core mercaptoacetamide scaffold.

Table 1: Inhibitory Activity of N-Aryl Mercaptoacetamides against Metallo-β-Lactamases (MBLs)

CompoundIMP-7 IC₅₀ (µM)NDM-1 IC₅₀ (µM)VIM-1 IC₅₀ (µM)Reference
Derivative 1 0.86 ± 0.060.17 ± 0.010.23 ± 0.01[1]
Derivative 2 1.1 ± 0.10.21 ± 0.010.47 ± 0.03[1]
Derivative 3 2.1 ± 0.10.24 ± 0.010.36 ± 0.02[1]
Derivative 4 2.8 ± 0.20.28 ± 0.020.44 ± 0.02[1]

Table 2: Inhibitory Activity of N-Aryl Mercaptoacetamides against P. aeruginosa LasB

CompoundLasB IC₅₀ (µM)Reference
Derivative 1 6.6 ± 0.3[1]
α-benzyl Derivative 0.48 ± 0.04[4]
α-isobutyl Derivative 0.035 ± 0.002[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of N-aryl mercaptoacetamides, which would be applicable for evaluating this compound.

Metallo-β-Lactamase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory concentration (IC₅₀) of a compound against MBLs.

MBL_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer: 20 mM HEPES, pH 7.5 250 mM NaCl, 0.01% Triton X-100 Enzyme Dilute Recombinant MBL (e.g., NDM-1) in buffer Reagents->Enzyme Inhibitor Prepare serial dilutions of This compound Reagents->Inhibitor Preincubation Pre-incubate MBL with inhibitor (or DMSO control) for 30 min at RT Enzyme->Preincubation Inhibitor->Preincubation AddSubstrate Add fluorogenic substrate (e.g., Fluorocillin) Preincubation->AddSubstrate Measure Measure fluorescence kinetically (e.g., λex=380 nm, λem=460 nm) for 30-60 min AddSubstrate->Measure Calculate Calculate initial reaction rates Measure->Calculate Plot Plot % inhibition vs. inhibitor concentration Calculate->Plot Determine_IC50 Determine IC₅₀ using non-linear regression Plot->Determine_IC50

Figure 2: Experimental workflow for MBL inhibition assay.

Detailed Steps:

  • Reagent Preparation: All assays are performed in a buffer consisting of 20 mM HEPES (pH 7.5), 250 mM NaCl, and 0.01% Triton X-100.

  • Enzyme and Inhibitor Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-1, IMP-7) are diluted in the assay buffer. The test compound, this compound, is serially diluted in DMSO and then in the assay buffer.

  • Pre-incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for 30 minutes at room temperature in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Fluorocillin.

  • Measurement: The increase in fluorescence is monitored kinetically over 30-60 minutes using a plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction progress curves. The percentage of inhibition is determined relative to the DMSO control. IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression analysis.[6]

P. aeruginosa LasB Inhibition Assay

This protocol outlines a method to assess the inhibition of LasB using a fluorogenic peptide substrate.

LasB_Assay_Workflow cluster_prep_lasb Preparation cluster_incubation_lasb Incubation cluster_reaction_lasb Reaction & Measurement cluster_analysis_lasb Data Analysis Reagents_LasB Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5 150 mM NaCl, 2.5 mM CaCl₂ Enzyme_LasB Dilute purified LasB in buffer Reagents_LasB->Enzyme_LasB Inhibitor_LasB Prepare serial dilutions of This compound Reagents_LasB->Inhibitor_LasB Preincubation_LasB Pre-incubate LasB with inhibitor (or DMSO control) for 15 min at RT Enzyme_LasB->Preincubation_LasB Inhibitor_LasB->Preincubation_LasB AddSubstrate_LasB Add fluorogenic substrate (e.g., Abz-AGLA-Nba) Preincubation_LasB->AddSubstrate_LasB Measure_LasB Measure fluorescence kinetically (e.g., λex=320 nm, λem=420 nm) for 30 min AddSubstrate_LasB->Measure_LasB Calculate_LasB Calculate initial reaction rates Measure_LasB->Calculate_LasB Plot_LasB Plot % inhibition vs. inhibitor concentration Calculate_LasB->Plot_LasB Determine_IC50_LasB Determine IC₅₀ using non-linear regression Plot_LasB->Determine_IC50_LasB

Figure 3: Experimental workflow for LasB inhibition assay.

Detailed Steps:

  • Reagent Preparation: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 2.5 mM CaCl₂.

  • Enzyme and Inhibitor Preparation: Purified LasB is diluted in the assay buffer. The test compound is serially diluted.

  • Pre-incubation: LasB is pre-incubated with the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate Abz-Ala-Gly-Leu-Ala-Nba.[7]

  • Measurement: The cleavage of the substrate is monitored by measuring the increase in fluorescence.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[7]

Conclusion and Future Directions

Based on robust evidence from the N-aryl mercaptoacetamide class of compounds, it is plausible to hypothesize that this compound could function as a dual inhibitor of bacterial MBLs and the virulence factor LasB. The core mechanism is likely driven by the chelation of catalytic zinc ions in the active sites of these enzymes by the compound's free thiol group.

To validate this hypothesis, the experimental protocols outlined in this guide should be performed with this compound. Further studies should also include selectivity profiling against human metalloenzymes (e.g., matrix metalloproteinases) to assess potential off-target effects. If this proposed mechanism holds true, this compound and its derivatives could represent a valuable starting point for the development of novel multi-target therapeutics to combat antibiotic-resistant bacterial infections.

References

N-(Mercaptomethyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-(Mercaptomethyl)acetamide

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is paramount. This guide provides core technical data on this compound, a molecule of interest in various research contexts.

Core Molecular Data

A summary of the key quantitative data for this compound is presented below, offering a clear and concise overview of its fundamental chemical properties.

PropertyValueSource
Molecular FormulaC3H7NOS[1]
Molecular Weight105.16 g/mol [1]
IUPAC NameN-(sulfanylmethyl)acetamide[1]
Canonical SMILESCC(=O)NCS[1]
InChI KeyZVUYJKVAXOZYGB-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed experimental methodologies for the determination of the molecular weight and formula of this compound typically involve a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. This provides a highly precise molecular weight, which can be used to deduce the elemental composition.

Elemental Analysis: Combustion analysis is a common method for determining the empirical formula of an organic compound. A sample of this compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and weighed. The masses of these products are then used to calculate the percentage composition of each element in the original compound, which in turn is used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for identifying and characterizing this compound based on its fundamental properties.

A This compound B Molecular Formula C3H7NOS A->B has C Molecular Weight 105.16 g/mol A->C has D IUPAC Name N-(sulfanylmethyl)acetamide A->D is also known as

Caption: Logical relationship of this compound's core identifiers.

References

The Solubility Profile of N-(Mercaptomethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide, a sulfur-containing amide, is a molecule of interest in various scientific domains, including pharmaceutical development and biochemical research. Its utility is intrinsically linked to its solubility, a critical physicochemical property that governs its behavior in different solvent systems, impacts its bioavailability, and influences its formulation into therapeutic agents. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its solubility determination, and presents a generalized workflow for such assessments. It is important to note that publicly available, quantitative solubility data for this compound is limited. Much of the existing information is qualitative or semi-quantitative and is often reported under the synonym N-(Methyl)mercaptoacetamide.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution. For ionizable compounds like this compound, which possesses a weakly acidic thiol group, pH can have a pronounced effect on solubility.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)Solubility
Aqueous2556 g/L[1]
Aqueous (pH 1.2)Not Specified>50 mg/mL[2]
Aqueous (pH 7.4)Not Specified10-20 mg/mL[2]

Table 2: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubility Description
Polar ProticWater, Methanol, EthanolExcellent[2]
Polar AproticDimethyl Sulfoxide (DMSO), AcetoneGood to Moderate[2]
NonpolarHexane, DichloromethaneLimited[2]

Experimental Protocols for Solubility Determination

Shake-Flask Method for Thermodynamic Solubility Determination

1. Principle:

This method relies on achieving a saturated solution of the compound in a specific solvent through prolonged agitation. The concentration of the dissolved compound in the filtered supernatant is then determined analytically.

2. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the responses of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.

4. Data Analysis and Reporting:

  • The solubility is reported as the mean concentration from at least three replicate experiments, along with the standard deviation.

  • The units of solubility should be clearly stated (e.g., mg/mL, g/L, mol/L).

  • The solvent, temperature, and pH (for aqueous solutions) must be specified.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

G start Start add_compound Add Excess This compound to Solvent start->add_compound equilibrate Equilibrate (e.g., 24-72h shaking at constant temp.) add_compound->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment filter Filter Supernatant (e.g., 0.22 µm filter) sediment->filter hplc_analysis HPLC Analysis filter->hplc_analysis prepare_standards Prepare Standard Solutions calibration Generate Calibration Curve prepare_standards->calibration calculate Calculate Solubility hplc_analysis->calculate calibration->hplc_analysis end End calculate->end

Caption: Generalized workflow for solubility determination.

Signaling Pathways and Biological Context

Currently, there is a lack of established literature detailing the specific involvement of this compound in defined signaling pathways. Its biological activity is likely related to its thiol group, which can participate in various biochemical reactions, including redox processes and interactions with metal ions. Further research is required to elucidate its precise mechanisms of action and its role in cellular signaling.

Conclusion

The solubility of this compound is a key parameter for its application in research and development. While comprehensive quantitative data remains sparse, available information indicates that it is a polar compound with good solubility in polar solvents, particularly at acidic pH. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine its solubility in various solvent systems. As the interest in this compound and related compounds grows, it is anticipated that more detailed solubility data and a deeper understanding of its biological roles will emerge.

References

In-depth Technical Guide: N-(Mercaptomethyl)acetamide Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researchers, scientists, and drug development professionals,

The compound, with the IUPAC name N-(sulfanylmethyl)acetamide , is indexed in chemical databases such as PubChem (CID 18401446) and is available from some chemical suppliers. However, a specific CAS number is not consistently cited, and detailed studies on its chemical behavior over time and under various environmental conditions have not been published.

Distinction from a Similar Compound: N-(Methyl)mercaptoacetamide

It is crucial to distinguish N-(Mercaptomethyl)acetamide from a similarly named isomer, N-(Methyl)mercaptoacetamide (CAS Number: 20938-74-3). While both compounds share the same molecular formula (C3H7NOS) and molecular weight (105.16 g/mol ), their structural arrangements are different, which will undoubtedly result in different chemical and physical properties, including stability. Information found for N-(Methyl)mercaptoacetamide, which is more extensively documented, should not be extrapolated to this compound.

General Considerations for Thiol-Containing Compounds

In the absence of specific data for this compound, general principles for the storage and handling of thiol-containing compounds can provide some guidance. Thiols are known to be susceptible to oxidation, especially in the presence of air (oxygen), light, and certain metal ions. This oxidation typically leads to the formation of disulfides.

Logical Relationship: Factors Influencing Thiol Stability

Thiol Thiol Compound (e.g., this compound) Oxidation Oxidation Thiol->Oxidation Disulfide Disulfide Product Oxidation->Disulfide Air Air (Oxygen) Air->Oxidation promotes Light Light Light->Oxidation promotes MetalIons Metal Ions MetalIons->Oxidation catalyzes InertAtmosphere Inert Atmosphere (e.g., Nitrogen, Argon) InertAtmosphere->Oxidation inhibits Refrigeration Low Temperature Refrigeration->Oxidation slows AmberVials Amber Vials AmberVials->Oxidation blocks light

Caption: Factors promoting the oxidation of thiols and corresponding mitigation strategies.

Hypothetical Storage and Handling Recommendations

Based on the general chemical nature of thiols, the following are hypothetical best-practice recommendations for the storage and handling of this compound to maximize its shelf-life. These are not based on experimental data for this specific compound but on general chemical principles.

ParameterRecommendationRationale
Temperature Store at 2-8°C.To slow down potential degradation reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize oxidation by atmospheric oxygen.
Light Store in amber or opaque containers.To protect from light-induced degradation.
Container Use tightly sealed containers.To prevent exposure to air and moisture.
Purity Use high-purity, metal-free solvents and reagents when in solution.To avoid catalytic degradation by metal ions.

Proposed Experimental Protocol for Stability Assessment

For researchers and drug development professionals for whom the stability of this compound is a critical parameter, a formal stability study is recommended. The following outlines a general experimental protocol that could be adapted.

Experimental Workflow: Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare solutions of This compound in relevant buffers/solvents temp Temperature Stress (e.g., 4°C, 25°C, 40°C) prep->temp ph pH Stress (e.g., pH 3, 7, 9) prep->ph light Photostability (ICH Q1B guidelines) prep->light oxidation Oxidative Stress (e.g., H2O2) prep->oxidation sampling Sample at defined time points (t=0, 1, 2, 4 weeks...) temp->sampling ph->sampling light->sampling oxidation->sampling hplc Analyze by stability-indicating HPLC-UV/MS method sampling->hplc degradants Identify and quantify degradation products hplc->degradants kinetics Determine degradation kinetics degradants->kinetics shelf_life Estimate shelf-life kinetics->shelf_life

Caption: A general workflow for conducting a stability study of this compound.

Methodology in Detail:

  • Develop a Stability-Indicating Analytical Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection would be a suitable starting point. The method should be capable of separating the parent compound from potential degradation products. Mass spectrometry (MS) detection can be used for the identification of unknown degradants.

  • Forced Degradation Studies: Subject solutions of this compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to generate degradation products and to validate the stability-indicating nature of the analytical method.

  • Formal Stability Study:

    • Prepare solutions of the compound in buffers and/or co-solvent systems relevant to its intended use.

    • Aliquot the solutions into appropriate vials (e.g., amber glass).

    • Store the vials under various controlled conditions (e.g., refrigerated, room temperature, accelerated).

    • At specified time points, withdraw samples and analyze them using the validated stability-indicating method.

    • Quantify the amount of this compound remaining and any degradation products formed.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and to estimate the shelf-life.

Conclusion

While a detailed technical guide on the stability and storage of this compound cannot be provided due to the current lack of specific data in the public domain, this document offers a guide based on general chemical principles for similar compounds. For any application where stability is a critical factor, it is strongly recommended that a formal stability study be conducted. Researchers are encouraged to publish such data to contribute to the broader scientific understanding of this compound.

Navigating the Safety Landscape of N-(Mercaptomethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search, a specific Safety Data Sheet (SDS) and CAS number for N-(Mercaptomethyl)acetamide could not be located. This may indicate that it is a novel or less common compound. This guide, therefore, provides a comprehensive overview of the safety and handling precautions for the closely related and structurally similar compound, N-(Methyl)mercaptoacetamide (CAS: 20938-74-3), to serve as a robust surrogate for risk assessment and laboratory protocol development. Researchers must conduct a thorough risk assessment before handling this compound and should treat it with, at a minimum, the same level of caution as outlined for its isomer.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth safety information, handling protocols, and hazard awareness for working with mercaptoacetamide compounds.

Chemical and Physical Properties

While specific data for this compound is unavailable, the properties of N-(Methyl)mercaptoacetamide provide a valuable reference point.

PropertyValue for N-(Methyl)mercaptoacetamide
CAS Number 20938-74-3[1][2]
Molecular Formula C3H7NOS[1][2]
Molecular Weight 105.16 g/mol [1][2]
Boiling Point 83-85 °C at 0.3 mm Hg
Density 1.19 g/mL at 20 °C
Flash Point 122.6 °C[2]
Storage Temperature 2-8°C[3]

Hazard Identification and GHS Classification

Based on the data for N-(Methyl)mercaptoacetamide, the following hazards are anticipated. Users should assume this compound presents similar risks.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[2]
Hazardous to the Aquatic Environment, Long-term HazardCategory 4H413: May cause long lasting harmful effects to aquatic life[2]

Signal Word: Warning[2][3]

Precautionary Statements and First Aid

A comprehensive list of precautionary statements for N-(Methyl)mercaptoacetamide is provided below. These should be strictly adhered to when handling this compound.

TypePrecautionary Statement CodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.[2][3]
P270Do not eat, drink or smoke when using this product.[3]
P273Avoid release to the environment.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P314Get medical advice/attention if you feel unwell.
P330Rinse mouth.[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P405Store locked up.[4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][3]
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling thiol-containing and hazardous chemicals.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling mercaptoacetamides is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab Start: Entering Lab goggles Wear chemical safety goggles (conforming to EN166/NIOSH) lab->goggles Eye Protection gloves Wear chemical-resistant gloves (e.g., nitrile, inspect before use) goggles->gloves Hand Protection coat Wear a flame-retardant lab coat gloves->coat Body Protection respirator Use a full-face respirator if exposure limits are exceeded or irritation is experienced coat->respirator Respiratory Protection (as needed)

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is worn correctly and that all required handling equipment is available and in good working order.

  • Dispensing:

    • Avoid the formation of dust and aerosols.[2]

    • Use non-sparking tools to prevent ignition.[2]

    • Prevent fire caused by electrostatic discharge.[2]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the work area.[3]

  • Cleaning:

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Decontaminate all work surfaces after use.

    • Properly dispose of contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked and secure area.[4]

Accidental Release and Disposal

A logical workflow for managing accidental spills is depicted below.

Spill_Response spill Spill Occurs evacuate Evacuate personnel to a safe area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, chemical suit) ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect and place in a suitable, closed container for disposal contain->collect clean Clean the affected area collect->clean dispose Dispose of waste according to local, state, and federal regulations clean->dispose

Caption: Accidental Spill Response Workflow.

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

  • Containment and Cleaning: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[2]

Disposal Considerations
  • Dispose of this chemical and its container at a licensed hazardous-waste disposal facility.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2]

Biological Activity and Potential Signaling Pathways

While specific toxicological pathways for this compound are not documented, research on the broader class of mercaptoacetamides has identified them as inhibitors of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of HDACs can lead to the hyperacetylation of histones, which in turn affects chromatin structure and the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis. This mechanism is being explored for its therapeutic potential in cancer treatment.

The diagram below illustrates a simplified logical relationship of mercaptoacetamides as HDAC inhibitors.

HDAC_Inhibition Mercaptoacetamide Mercaptoacetamide Compound HDAC Histone Deacetylase (HDAC) Enzyme Mercaptoacetamide->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to GeneExpression Altered Gene Expression Acetylation->GeneExpression Results in

Caption: Mercaptoacetamide as a Histone Deacetylase Inhibitor.

It is important to note that while this provides insight into a potential biological interaction, it does not directly describe a toxicity pathway. The observed toxicity of related compounds, such as organ damage with repeated exposure, may involve other mechanisms that have not been fully elucidated.

Conclusion

This technical guide provides a detailed overview of the safety and handling considerations for this compound, primarily based on data from its close isomer, N-(Methyl)mercaptoacetamide. The provided information on hazards, handling protocols, and emergency procedures should be used to establish a safe laboratory environment. Given the absence of specific data for this compound, a cautious and conservative approach is paramount. Researchers are strongly encouraged to perform a comprehensive, substance-specific risk assessment before commencing any experimental work.

References

N-(Mercaptomethyl)acetamide: A Review of Available Data and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the current-state of knowledge on N-(Mercaptomethyl)acetamide. Despite its simple structure, publicly available scientific literature on this compound is notably scarce, precluding an in-depth review of its biological activities and mechanisms of action at this time. This document summarizes the available physicochemical data and proposes a viable synthetic route based on established methodologies for related compounds.

Physicochemical Properties

This compound, with the IUPAC name N-(sulfanylmethyl)acetamide, is a small molecule containing both an amide and a thiol functional group. These groups suggest potential for hydrogen bonding and coordination with metal ions. Basic physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC3H7NOS
Molecular Weight105.16 g/mol
Canonical SMILESCC(=O)NCS
IUPAC NameN-(sulfanylmethyl)acetamide
XLogP3-0.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2[1]

Synthesis of this compound

While no specific, detailed experimental protocol for the synthesis of this compound was found in the reviewed literature, a plausible and established method can be adapted from the synthesis of S-acetamidomethyl-L-cysteine.[2] This approach involves the reaction of a thiol with N-(hydroxymethyl)acetamide. In this case, as this compound is the target, a more direct approach starting from acetamide and formaldehyde to generate N-(hydroxymethyl)acetamide, followed by reaction with a thiol source, is proposed. A generalized workflow for such a synthesis is depicted below.

G cluster_0 Step 1: Formation of N-(hydroxymethyl)acetamide cluster_1 Step 2: Thiolation cluster_2 Purification acetamide Acetamide step1_reaction Reaction in aqueous media acetamide->step1_reaction formaldehyde Formaldehyde formaldehyde->step1_reaction k2co3 K2CO3 (cat.) k2co3->step1_reaction nhma N-(hydroxymethyl)acetamide step1_reaction->nhma step2_reaction Acid-catalyzed reaction nhma->step2_reaction thiol_source Thiol Source (e.g., Thioacetic acid followed by hydrolysis) thiol_source->step2_reaction product This compound step2_reaction->product purification Purification (e.g., Chromatography) product->purification

References

Methodological & Application

Application Notes and Protocols: N-(Mercaptomethyl)acetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Native Chemical Ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins. It facilitates the joining of two unprotected peptide fragments, one bearing a C-terminal thioester and the other an N-terminal cysteine. The scope of NCL can be extended to ligation at non-cysteine residues through the use of thiol-containing auxiliaries. These auxiliaries are temporarily installed on the N-terminus of a peptide to mimic the reactive thiol of a cysteine residue. After the ligation reaction, the auxiliary is cleaved to yield a native peptide bond.

This document provides a representative experimental protocol for the use of N-(Mercaptomethyl)acetamide as a thiol auxiliary in peptide synthesis. As there is limited published data on the specific use of this compound for this application, the following protocols are adapted from established methods for other simple N-alkylthiol auxiliaries, such as N-(2-mercaptoethyl) groups. These notes are intended to serve as a foundational guide for researchers exploring novel, simple thiol auxiliaries for peptide ligation.

I. Principle of Auxiliary-Mediated Ligation

The core principle involves a three-stage process:

  • Auxiliary Installation: The this compound auxiliary is attached to the N-terminal amino acid of a peptide, typically while the peptide is still on a solid-phase resin. This is often achieved through reductive amination.

  • Native Chemical Ligation: The peptide with the N-terminal auxiliary is reacted with a second peptide that has a C-terminal thioester. The thiol group of the auxiliary attacks the thioester, initiating a transthioesterification, followed by an S-to-N acyl shift to form a new peptide bond.

  • Auxiliary Cleavage: The this compound auxiliary is removed from the ligated peptide to reveal the final, native peptide sequence.

II. Experimental Protocols

The following protocols are representative and may require optimization based on the specific peptide sequences and available laboratory instrumentation.

Protocol 1: On-Resin Installation of this compound Auxiliary via Reductive Amination

This protocol describes the attachment of the auxiliary to a peptide synthesized on a solid-phase resin (e.g., Rink Amide resin).

Materials:

  • Peptide-on-resin with a free N-terminal amine

  • 2-Oxoacetamide (glyoxylamide)

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Wash the resin three times with DMF.

  • Add a solution of 2-oxoacetamide (10 equivalents) in 1% acetic acid in DMF to the resin.

  • Allow the mixture to react for 1 hour at room temperature with gentle agitation to form the Schiff base.

  • Add sodium cyanoborohydride (10 equivalents) to the reaction mixture.

  • Continue the reaction for an additional 2 hours at room temperature.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum.

  • At this stage, the this compound auxiliary is installed, assuming a subsequent step to introduce the thiol or that a protected mercapto-aldehyde was used. For simplicity of a representative protocol, we will proceed to ligation with the installed auxiliary.

Protocol 2: Native Chemical Ligation

This protocol outlines the ligation of the auxiliary-modified peptide with a peptide thioester.

Materials:

  • Peptide-N-(Mercaptomethyl)acetamide (from Protocol 1, cleaved from resin and purified)

  • Peptide-thioester (e.g., MESNa or MPAA thioester)

  • Ligation Buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-Mercaptophenylacetic acid (MPAA) (optional, as a catalyst)

Procedure:

  • Dissolve the peptide-N-(Mercaptomethyl)acetamide (1 equivalent) and the peptide-thioester (1.2 equivalents) in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Add TCEP to a final concentration of 20 mM to ensure the thiol on the auxiliary is in its reduced state.

  • If using, add MPAA to a final concentration of 20-30 mM.

  • Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

  • Incubate the reaction at 25-37°C.

  • Monitor the progress of the ligation by RP-HPLC and mass spectrometry at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Once the reaction is complete, purify the ligated peptide by preparative RP-HPLC.

Protocol 3: Auxiliary Cleavage (Representative)

The cleavage of the N-alkyl auxiliary can be challenging. Methods often involve harsh conditions. A potential approach for an N-alkyl amide bond could involve specific chemical cleavage, though this would be highly dependent on the stability of the rest of the peptide. A mild radical-based cleavage has been reported for other auxiliaries and is adapted here as a representative method.[1]

Materials:

  • Ligated peptide with auxiliary

  • Cleavage Buffer: 100 mM Tris, pH 8.5, with 20 mM TCEP and 100 mM morpholine

  • Radical initiator (e.g., a Mn(II) complex, used in some advanced protocols)

Procedure:

  • Dissolve the purified, ligated peptide in the cleavage buffer.

  • Incubate the solution at 37°C.

  • Monitor the cleavage of the auxiliary by RP-HPLC and mass spectrometry.

  • Once cleavage is complete, purify the final peptide product by preparative RP-HPLC.

III. Data Presentation

The following table summarizes representative quantitative parameters for the described protocols. Note that these values are illustrative and will require optimization for specific peptide sequences.

ParameterProtocol 1: Auxiliary InstallationProtocol 2: LigationProtocol 3: Auxiliary Cleavage
Key Reagents 2-Oxoacetamide, NaBH₃CNPeptide-thioester, TCEPTCEP, Morpholine
Solvent/Buffer 1% Acetic acid in DMF6 M Gn·HCl, 200 mM Na₃PO₄100 mM Tris
Reactant Ratio 10 eq. aldehyde, 10 eq. reducing agent1.2 eq. Peptide-thioester-
Concentration -1-5 mM1-2 mM
Temperature Room Temperature25-37°C37°C
Reaction Time 3 hours4-24 hours2-12 hours
pH ~4.57.0-7.58.5
Typical Yield >90% (on-resin)50-80%40-70%

IV. Visualization

Workflow for Peptide Synthesis using this compound Auxiliary

Peptide_Ligation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Auxiliary Auxiliary Installation cluster_Ligation Native Chemical Ligation cluster_Final Final Steps start Start with Resin spps Fmoc-SPPS of Peptide 1 start->spps deprotect N-terminal Fmoc Deprotection spps->deprotect reductive_amination Reductive Amination with 2-Oxoacetamide & NaBH3CN deprotect->reductive_amination Free N-terminus aux_peptide Peptide 1 with Auxiliary reductive_amination->aux_peptide cleave_resin Cleavage from Resin & Purification aux_peptide->cleave_resin ligation Ligation Reaction (pH 7.0-7.5) cleave_resin->ligation Peptide 1-Aux peptide_thioester Prepare Peptide 2 with C-terminal Thioester peptide_thioester->ligation Peptide 2-Thioester ligated_peptide Ligated Peptide with Auxiliary ligation->ligated_peptide aux_cleavage Auxiliary Cleavage (e.g., Radical-based) ligated_peptide->aux_cleavage final_product Final Purified Peptide aux_cleavage->final_product

Workflow of auxiliary-mediated peptide ligation.

References

Application Notes and Protocols for N-(Mercaptomethyl)acetamide and its Isomer as Reducing Agents in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of proteomics, the reduction of disulfide bonds within proteins is a critical step for accurate protein identification and characterization by mass spectrometry. This process unfolds the protein structure, allowing for complete enzymatic digestion and increasing sequence coverage. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are the most commonly employed reducing agents, the exploration of novel reagents with unique properties is an ongoing effort to improve proteomics workflows.[1]

This document provides an overview and generalized protocols for the potential use of N-(Mercaptomethyl)acetamide and its isomer, N-(Methyl)mercaptoacetamide, as reducing agents in proteomics. It is important to note that while N-(Methyl)mercaptoacetamide is documented as a mild reducing agent, detailed application data in mainstream proteomics is limited. The information presented herein is based on available chemical data and established proteomics principles.

Chemical Identity and Isomerism

There can be ambiguity in the chemical name "this compound". Two isomers exist with this general description, and it is crucial to distinguish between them:

  • This compound: In this isomer, the thiol group (-SH) is attached to the nitrogen atom of the acetamide.

    • SMILES: CC(=O)NCS

    • InChI Key: ZVUYJKVAXOZYGB-UHFFFAOYSA-N

  • N-(Methyl)mercaptoacetamide: Here, the thiol group is part of a mercaptoacetic acid that has formed an amide bond with methylamine. This compound is also known as N-methylthioglycolamide.

    • CAS Number: 20938-74-3[2][3][4][5]

    • SMILES: CNC(=O)CS

    • InChI Key: NSJNRJYQQPRCLF-UHFFFAOYSA-N[2]

Crucially, N-(Methyl)mercaptoacetamide has been described as a "mild reducing agent for methionine sulfoxide".[2] This suggests a potential specific application in proteomics, particularly in studies where the oxidation of methionine residues is of interest.

Overview of Reducing Agents in Proteomics

The selection of a reducing agent can significantly impact the results of a proteomics experiment. The ideal reducing agent should be effective, specific, and compatible with downstream processing steps. The table below compares the properties of commonly used reducing agents with the known information about N-(Methyl)mercaptoacetamide.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)N-(Methyl)mercaptoacetamide
Mechanism Thiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchange (presumed)
Optimal pH 7.5 - 8.5Wide range (acidic to basic)Not determined
Odor Strong, unpleasantOdorlessNot specified
Stability Prone to oxidationMore stable than DTTNot determined
Known Specificity Disulfide bondsDisulfide bondsMethionine sulfoxide[2]
Compatibility Not compatible with some immobilization resinsCompatible with most applicationsNot determined

Experimental Protocols

The following are generalized protocols for the use of a thiol-based reducing agent like N-(Methyl)mercaptoacetamide in a standard proteomics workflow. Note: These are not validated protocols for this specific compound and should be used as a starting point for optimization.

In-Solution Protein Reduction and Alkylation

This protocol is suitable for purified protein samples or complex protein mixtures in solution.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • N-(Methyl)mercaptoacetamide solution (e.g., 100 mM stock in water or buffer)

  • Iodoacetamide (IAA) solution (e.g., 500 mM stock in water or buffer, freshly prepared and protected from light)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Protein Solubilization: Ensure the protein sample is fully solubilized in the chosen buffer.

  • Reduction:

    • Add N-(Methyl)mercaptoacetamide to the protein sample to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30 minutes. (This is a starting point and may require optimization).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAA solution to a final concentration of 15-20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional): Add a small amount of DTT or N-(Methyl)mercaptoacetamide to quench any excess IAA.

  • Digestion:

    • Dilute the sample with buffer to reduce the concentration of any denaturants if present.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate at 37°C overnight.

  • Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with sample cleanup using a C18 desalting column prior to LC-MS/MS analysis.

In-Gel Protein Reduction and Alkylation

This protocol is for proteins that have been separated by SDS-PAGE.

Materials:

  • Excised gel bands containing the protein of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Dehydration solution (100% acetonitrile)

  • N-(Methyl)mercaptoacetamide solution (10 mM in 50 mM ammonium bicarbonate)

  • Iodoacetamide (IAA) solution (55 mM in 50 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Destaining: Wash the excised gel bands with the destaining solution until the Coomassie blue stain is removed.

  • Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they turn white and shrink.

  • Reduction:

    • Rehydrate the gel pieces with the 10 mM N-(Methyl)mercaptoacetamide solution, ensuring they are fully submerged.

    • Incubate at 56°C for 45 minutes.

  • Alkylation:

    • Remove the reduction solution and add the 55 mM IAA solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.

  • Digestion:

    • Rehydrate the gel pieces on ice with the trypsin solution.

    • Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

  • Peptide Extraction: Extract the peptides from the gel pieces using the extraction buffer. Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Reconstitute the dried peptides in a solution compatible with LC-MS/MS and perform C18 desalting.

Visualizations

General Proteomics Workflow

The following diagram illustrates a typical bottom-up proteomics workflow incorporating the reduction and alkylation steps.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Lysis Cell Lysis & Protein Extraction ProteinSample->Lysis Reduction Reduction (e.g., this compound) Lysis->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC Liquid Chromatography (LC) Digestion->LC MS Mass Spectrometry (MS/MS) LC->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: A generalized workflow for bottom-up proteomics.

Reduction and Alkylation Process

This diagram details the chemical logic of the reduction and alkylation of disulfide bonds in proteins.

Reduction_Alkylation Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with Free Thiols (SH) Protein_SS->Protein_SH + ReducingAgent ReducingAgent Reducing Agent (e.g., R-SH) AlkylatedProtein Alkylated Protein (S-CH2CONH2) Protein_SH->AlkylatedProtein + AlkylatingAgent AlkylatingAgent Alkylating Agent (e.g., Iodoacetamide)

Caption: The process of disulfide bond reduction and subsequent alkylation.

Conclusion and Future Directions

N-(Methyl)mercaptoacetamide presents itself as a potentially interesting, mild reducing agent for specialized applications in proteomics, particularly for studying methionine oxidation. However, the lack of comprehensive studies means that its efficacy, optimal reaction conditions, and potential side reactions are currently unknown. Researchers interested in using this compound should be prepared to perform extensive optimization and validation. Comparative studies against standard reducing agents like DTT and TCEP would be highly valuable to the proteomics community to determine if N-(Methyl)mercaptoacetamide or its isomer offer any advantages in specific workflows.

References

Application Notes and Protocols for N-(Mercaptomethyl)acetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide is a thiol-containing compound with the potential to act as an enzyme inhibitor. Its reactive sulfhydryl group makes it a candidate for interacting with enzymes that possess susceptible amino acid residues, such as cysteine, in their active sites. Thiol-dependent enzymes, particularly cysteine proteases, are a prominent class of enzymes that are susceptible to inhibition by such compounds. This document provides a detailed protocol for assessing the inhibitory activity of this compound against cysteine proteases, a class of enzymes implicated in various physiological and pathological processes.

The proposed mechanism of inhibition involves the nucleophilic attack of the thiol group of this compound on the active site cysteine residue of the protease. This can lead to the formation of a disulfide bond or other covalent modifications, resulting in reversible or irreversible inhibition of the enzyme's catalytic activity.

Hypothetical Quantitative Data Summary

The following table summarizes hypothetical data from an enzyme inhibition assay using this compound against the cysteine protease, papain. This data is for illustrative purposes to demonstrate how results would be presented.

InhibitorTarget EnzymeSubstrateIC50 (µM)Inhibition Type
This compoundPapainZ-Phe-Arg-AMC15.2Covalent
E-64 (Control)PapainZ-Phe-Arg-AMC0.01Irreversible

Experimental Protocols

General Protocol for Cysteine Protease Inhibition Assay

This protocol is designed for determining the inhibitory potential of this compound against a model cysteine protease, such as papain or a cathepsin, using a fluorogenic substrate.

Materials and Reagents:

  • This compound (Test Inhibitor)

  • E-64 (Control Inhibitor)

  • Cysteine Protease (e.g., Papain or Cathepsin L)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC for Papain, or similar for other cathepsins)

  • Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, 5 mM EDTA, pH 5.5

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the control inhibitor, E-64, in DMSO (e.g., 1 mM).

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

    • Dilute the cysteine protease in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate over the desired time course.

  • Assay Protocol:

    • Prepare serial dilutions of this compound and the control inhibitor in assay buffer.

    • To each well of a 96-well black microplate, add 50 µL of the diluted inhibitor or vehicle control (assay buffer with the same final concentration of DMSO).

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Monitor the increase in fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) assay_setup Assay Setup (Add inhibitor and enzyme to plate) reagent_prep->assay_setup incubation Incubation (15 min at 37°C) assay_setup->incubation reaction_init Reaction Initiation (Add substrate) incubation->reaction_init data_acq Data Acquisition (Read fluorescence) reaction_init->data_acq data_analysis Data Analysis (Calculate % inhibition and IC50) data_acq->data_analysis

Caption: Experimental workflow for the enzyme inhibition assay.

Proposed Mechanism of Cysteine Protease Inhibition

mechanism_of_inhibition Enzyme Cysteine Protease (Active Site Cys-SH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor This compound (R-SH) Inhibitor->Complex Inhibited_Enzyme Inhibited Enzyme (Cys-S-S-R) Complex->Inhibited_Enzyme Covalent Modification (Disulfide Bond Formation)

Caption: Proposed mechanism of covalent inhibition.

N-(Mercaptomethyl)acetamide and its Derivatives: Application Notes and Protocols for Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biochemical applications of N-(mercaptomethyl)acetamide and its derivatives, focusing on their role as enzyme inhibitors. Due to the limited specific research on this compound, this document leverages the extensive studies conducted on a closely related and well-researched class of compounds: N-Aryl mercaptoacetamides . The core structure of this compound is the foundational pharmacophore for these potent inhibitors.

Application: Inhibition of Bacterial Metallo-β-Lactamases (MBLs)

Introduction:

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The thiol group of N-Aryl mercaptoacetamides is believed to chelate the active site zinc ions of MBLs, leading to their inhibition and the restoration of antibiotic efficacy.[3]

Quantitative Data:

The inhibitory activity of various N-Aryl mercaptoacetamide derivatives against clinically relevant MBLs is summarized below.

CompoundTarget EnzymeIC50 (µM)Reference
Compound 1 IMP-70.86 ± 0.06[1]
NDM-10.65 ± 0.04[1]
VIM-12.2 ± 0.3[1]
Various Derivatives IMP-7, NDM-1, VIM-1Low micromolar to submicromolar[1][4]

Experimental Protocol: MBL Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory potency of N-Aryl mercaptoacetamides against MBLs.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-7)

  • Substrate: Imipenem

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 0.1 mg/mL BSA, and 20 µM ZnCl2

  • N-Aryl mercaptoacetamide inhibitor compounds

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 299 nm

Procedure:

  • Prepare a stock solution of the N-Aryl mercaptoacetamide inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.

  • Add the purified MBL enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the imipenem substrate.

  • Monitor the hydrolysis of imipenem by measuring the decrease in absorbance at 299 nm over time using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for MBL Inhibition Assay:

MBL_Inhibition_Workflow Workflow for MBL Inhibition Assay prep_inhibitor Prepare Inhibitor Stock Solution add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add MBL Enzyme and Incubate add_inhibitor->add_enzyme add_substrate Add Imipenem Substrate add_enzyme->add_substrate measure_absorbance Monitor Absorbance at 299 nm add_substrate->measure_absorbance calculate_velocity Calculate Initial Reaction Velocity measure_absorbance->calculate_velocity determine_ic50 Determine IC50 Value calculate_velocity->determine_ic50

Caption: Experimental workflow for determining the IC50 of MBL inhibitors.

Application: Inhibition of Pseudomonas aeruginosa Virulence Factor LasB

Introduction:

Pseudomonas aeruginosa is a significant opportunistic pathogen, and its elastase, LasB, is a key virulence factor.[5] LasB is a zinc-metalloprotease that contributes to tissue damage and evasion of the host immune system.[5] N-Aryl mercaptoacetamides have been identified as potent inhibitors of LasB, presenting a potential anti-virulence strategy.[1][6]

Quantitative Data:

The inhibitory activity of N-Aryl mercaptoacetamides against LasB is presented below.

CompoundTarget EnzymeIC50 (µM)Reference
Various Derivatives LasBMicromolar range[1][4]
α-substituted derivatives LasBImproved potency over unsubstituted compounds[5][7]

Experimental Protocol: LasB Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of LasB.

Materials:

  • Purified LasB enzyme

  • FRET substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 2.5 mM CaCl2

  • N-Aryl mercaptoacetamide inhibitor compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the N-Aryl mercaptoacetamide inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well black plate, add the desired concentration of the inhibitor to the wells. Include a control with no inhibitor.

  • Add the purified LasB enzyme to each well and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence over time as the substrate is cleaved, separating the fluorophore from the quencher.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: Mechanism of LasB Inhibition

The proposed mechanism of action involves the chelation of the catalytic zinc ion in the active site of LasB by the thiol group of the mercaptoacetamide inhibitor.

LasB_Inhibition_Pathway Proposed Mechanism of LasB Inhibition inhibitor N-Aryl Mercaptoacetamide (Thiol Group) chelation Chelation of Zn2+ Ion inhibitor->chelation Binds to lasb LasB Active Site (with Zn2+ ion) lasb->chelation inhibition Inhibition of Proteolytic Activity chelation->inhibition Leads to

Caption: Inhibition of LasB via chelation of the active site zinc ion.

Application: Potential as a Chelating Agent in Biochemical Buffers

Introduction:

The mercapto- group in this compound suggests its potential use as a chelating agent to remove inhibitory heavy metal ions from biochemical buffers and solutions, thereby protecting enzymes and other sensitive biological molecules.[3]

Protocol: Use as a Chelating Agent in Buffer Preparation

Objective: To prepare a biological buffer free of contaminating heavy metal ions.

Materials:

  • Buffer components (e.g., Tris, HEPES)

  • This compound

  • High-purity water

  • pH meter

Procedure:

  • Dissolve the buffer components in high-purity water.

  • Add this compound to a final concentration of 1-10 mM.

  • Stir the solution for 15-30 minutes to allow for chelation of metal ions.

  • Adjust the pH of the buffer to the desired value.

  • The buffer is now ready for use in experiments where heavy metal contamination is a concern.

Logical Relationship for Chelating Action:

Chelation_Logic Logic of Metal Ion Chelation contaminants Heavy Metal Ion Contaminants (e.g., Cu2+, Fe3+) complex Stable Metal-Chelator Complex contaminants->complex Forms chelator This compound (Thiol Group) chelator->complex protection Protection of Biological Molecules complex->protection Results in

Caption: this compound sequesters metal ions, protecting biomolecules.

References

Application Notes and Protocols for the Analytical Determination of N-(Mercaptomethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide is a small molecule of interest in various fields, including pharmacology and toxicology, due to its structural motifs. As a mercapturic acid derivative, it is anticipated to be a metabolite of certain xenobiotics. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. These application notes provide detailed protocols for the determination of this compound in biological samples using state-of-the-art analytical techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, selectivity, and suitability for polar, non-volatile compounds. The GC-MS method is provided as an alternative, involving a necessary derivatization step.

Analytical Methods Overview

The selection of an appropriate analytical method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended technique for the quantification of this compound in biological fluids like urine and plasma. It offers high selectivity and sensitivity, often with minimal sample preparation. The inherent polarity of this compound makes it well-suited for reverse-phase liquid chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. Silylation is a common and effective derivatization strategy for compounds containing amide and thiol functional groups.

Quantitative Data Summary

The following table summarizes the target analytical performance parameters for the proposed methods. These values are based on performance data reported for structurally similar analytes, such as N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA), and represent achievable targets for a validated method.[1][2]

ParameterLC-MS/MS (Urine)LC-MS/MS (Plasma)GC-MS (Derivatized)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL5 - 20 ng/mL
Limit of Quantification (LOQ) 0.5 - 3.0 ng/mL1.0 - 15.0 ng/mL15 - 50 ng/mL
Linearity (r²) > 0.995> 0.995> 0.99
Intra-day Precision (%RSD) < 10%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 20%
Accuracy/Recovery 90 - 110%85 - 115%80 - 120%

Experimental Protocols

Method 1: Analysis of this compound in Human Urine by LC-MS/MS

This protocol is adapted from established methods for urinary mercapturic acids.[1][3][4]

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., N-(Mercaptomethyl-d3)acetamide)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of 0.1% formic acid in water.

  • Add the internal standard to a final concentration of 50 ng/mL.

  • Vortex for 15 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-12 min: 2% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor and product ions for this compound and its internal standard need to be determined by direct infusion of the analytical standards.

    • Example (Positive Mode): [M+H]+ → fragment ions

    • Example (Negative Mode): [M-H]- → fragment ions

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations.

Method 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol involves protein precipitation to remove larger molecules from the plasma sample.[5][6]

1. Materials and Reagents

  • Same as for the urine protocol.

2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard to 100 µL of plasma.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

  • Vortex and transfer to an HPLC vial.

3. LC-MS/MS Instrumentation and Conditions

  • Same as for the urine protocol.

4. Data Analysis

  • Same as for the urine protocol.

Method 3: Analysis of this compound in Biological Samples by GC-MS after Derivatization

This protocol requires chemical derivatization to make the analyte suitable for GC-MS analysis.[7][8][9]

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Sample Preparation and Derivatization

  • For urine, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences. For plasma, a liquid-liquid extraction or protein precipitation followed by extraction is recommended.

  • After extraction, the sample extract is evaporated to dryness.

  • Add 50 µL of pyridine to the dried residue.

  • Add 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature. The sample is now ready for injection.

3. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard using a calibration curve.

Visualizations

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine or Plasma Sample Spike Spike with Internal Standard Sample->Spike Dilute_Precipitate Dilution (Urine) or Protein Precipitation (Plasma) Spike->Dilute_Precipitate Centrifuge Centrifugation Dilute_Precipitate->Centrifuge Filter_Evaporate Filtration or Evaporation & Reconstitution Centrifuge->Filter_Evaporate Vial Transfer to HPLC Vial Filter_Evaporate->Vial Inject Inject into UPLC/HPLC Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

LC-MS/MS Analytical Workflow.

GC_MS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data_gc Data Processing Sample Biological Sample Extract Extraction (SPE or LLE) Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization with MSTFA Dry->Derivatize GC_Vial Transfer to GC Vial Derivatize->GC_Vial Inject_GC Inject into GC GC_Vial->Inject_GC Separate_GC Chromatographic Separation (DB-5ms Column) Inject_GC->Separate_GC Ionize_GC Electron Ionization (EI) Separate_GC->Ionize_GC Detect_GC Mass Spectrometry (SIM) Ionize_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC Calibrate_GC Calibration Curve Generation Integrate_GC->Calibrate_GC Quantify_GC Quantification Calibrate_GC->Quantify_GC

GC-MS Analytical Workflow.

References

Application Notes and Protocols for N-(Mercaptomethyl)acetamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a lack of specific published data on the use of N-(Mercaptomethyl)acetamide in cell culture experiments. The following application notes and protocols are based on the inferred function of this molecule as a thiol-based antioxidant and cytoprotective agent, drawing parallels with the well-documented applications of structurally similar compounds like N-acetylcysteine (NAC). Researchers should perform initial dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.

Introduction

This compound is a thiol-containing organic compound with the potential to act as a potent antioxidant and cytoprotective agent in cellular systems. Its free sulfhydryl (-SH) group can directly scavenge reactive oxygen species (ROS) and participate in the maintenance of intracellular redox homeostasis. These properties make it a candidate for investigation in studies involving oxidative stress, drug-induced toxicity, and other conditions where cellular redox balance is compromised.

The primary proposed mechanism of action for this compound is its ability to donate a hydrogen atom from its thiol group to neutralize free radicals. Additionally, it may contribute to the intracellular pool of low-molecular-weight thiols, supporting the endogenous antioxidant defense systems, such as the glutathione (GSH) system.

Proposed Dosage for Cell Culture Experiments

Due to the absence of direct experimental data for this compound, the following dosage recommendations are extrapolated from studies using the well-characterized thiol antioxidant, N-acetylcysteine (NAC).[1][2][3][4] Initial range-finding experiments are crucial to establish the optimal and non-toxic concentrations for any specific cell line and experimental setup.

Parameter Proposed Concentration Range Justification and Remarks
Initial Dose-Response Screening 0.1 mM - 10 mMNAC has been shown to be effective in this range for antioxidant and cytoprotective effects in various cell lines.[3] Higher concentrations (e.g., >10 mM) of some thiol compounds have been reported to be toxic to certain cell types.[4]
Antioxidant/Cytoprotective Effects 1 mM - 5 mMThis range is commonly used for NAC to protect cells from oxidative stress-induced damage.[1][4]
Long-term Culture Supplement 0.25 mM - 1.5 mMFor continuous exposure as a supplement to maintain a reduced intracellular environment, lower concentrations are advisable to avoid potential long-term toxicity.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

This protocol is for determining the effect of this compound on cell viability and to establish a non-toxic working concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, and 20 mM). Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Determination of In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the direct free radical scavenging activity of this compound using the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[7][8]

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in methanol or ethanol. Also, prepare a series of dilutions of the positive control (ascorbic acid or Trolox).

  • Assay Setup: In a 96-well plate, add 50 µL of each compound dilution to the wells.

  • DPPH Addition: Add 150 µL of the DPPH solution to each well. Include a control well with 50 µL of the solvent and 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol measures the impact of this compound on the intracellular levels of glutathione, a key endogenous antioxidant.[9][10]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercial GSH assay kit (e.g., based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the desired concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and then harvest them (e.g., by trypsinization or scraping).

  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer as per the manufacturer's instructions of the GSH assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates to normalize the GSH levels.

  • GSH Assay: Perform the GSH assay according to the instructions provided with the commercial kit. This typically involves the reaction of the thiol group of GSH with DTNB to produce a colored product that can be measured spectrophotometrically.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 412 nm).

  • Data Analysis: Calculate the intracellular GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the protein concentration of each sample.

Visualizations

Proposed_Antioxidant_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular NM This compound NM_in This compound (intracellular) NM->NM_in Cellular Uptake Oxidized_NM Oxidized form NM_in->Oxidized_NM Direct ROS Scavenging GSH_pool Supports Intracellular GSH Pool NM_in->GSH_pool ROS Reactive Oxygen Species (ROS) ROS->Oxidized_NM Cell_protection Cytoprotection (Reduced Oxidative Stress) Oxidized_NM->Cell_protection GSH_pool->Cell_protection

Caption: Proposed antioxidant mechanism of this compound.

Experimental_Workflow start Start: Prepare This compound Stock Solution cytotoxicity 1. Cytotoxicity/Viability Assay (e.g., MTT Assay) start->cytotoxicity dose_selection 2. Determine Non-Toxic Working Concentration Range cytotoxicity->dose_selection antioxidant_assay 3. Assess Antioxidant Capacity (e.g., DPPH, Cellular ROS) dose_selection->antioxidant_assay gsh_assay 4. Measure Intracellular GSH Levels dose_selection->gsh_assay pathway_analysis 5. Investigate Effects on Signaling Pathways (e.g., Western Blot for Nrf2, MAPKs) dose_selection->pathway_analysis end End: Data Analysis and Interpretation antioxidant_assay->end gsh_assay->end pathway_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: The Use of N-(Mercaptomethyl)acetamide in Solid-Phase Peptide Synthesis for C-Terminal Thiol Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. While standard SPPS protocols yield peptides with a C-terminal carboxylic acid or amide, the strategic modification of the C-terminus can significantly enhance a peptide's therapeutic potential, stability, and utility in bioconjugation. The introduction of a thiol group at the C-terminus is particularly valuable, as it provides a reactive handle for site-specific modifications, such as PEGylation, conjugation to carrier proteins, or cyclization.

N-(Mercaptomethyl)acetamide (HS-CH2-NH-CO-CH3) is a bifunctional molecule featuring a nucleophilic thiol group and an acetamide moiety. While not a conventional reagent in routine SPPS, its structure lends itself to the C-terminal functionalization of peptides to introduce a terminal mercaptomethylamide. This modification provides a reactive thiol group for subsequent bioconjugation strategies, including native chemical ligation (NCL) and thiol-maleimide coupling reactions.

These application notes provide detailed protocols for the incorporation of a mercaptomethylamide group at the C-terminus of a synthetic peptide using this compound or its derivatives, both post-synthetically in solution and directly on the solid phase.

Principle of C-Terminal Mercaptomethylamide Modification

The primary application of this compound in the context of SPPS is to functionalize the C-terminus of a peptide with a thiol group. This can be achieved through two main strategies:

  • Solution-Phase Coupling Post-Cleavage: The fully assembled and protected peptide is cleaved from the solid support, and the C-terminal carboxylic acid is activated in solution for subsequent amidation with this compound. This method is versatile and compatible with standard SPPS resins.

  • Direct Solid-Phase Synthesis on a Custom Resin: A derivative of this compound is immobilized on a solid support to create a custom resin. The peptide chain is then assembled on this resin, and upon cleavage, the peptide is released with a C-terminal mercaptomethylamide. This approach is more direct but requires the initial synthesis of a specialized resin.

The choice of strategy depends on the specific peptide sequence, the desired scale of synthesis, and the availability of starting materials.

Experimental Protocols

Protocol 1: Solution-Phase C-Terminal Amidation with this compound

This protocol describes the coupling of a purified peptide with a C-terminal carboxylic acid to this compound in solution.

Materials:

  • Purified peptide with a C-terminal carboxylic acid

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for cleavage (if starting from resin)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Synthesis and Cleavage:

    • Synthesize the desired peptide sequence on a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) using standard Fmoc-SPPS protocols.

    • After completion of the synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC and lyophilize to obtain the pure peptide with a free C-terminal carboxylic acid.

  • Activation of the Peptide C-Terminus:

    • Dissolve the purified peptide (1 equivalent) in anhydrous DMF.

    • Add a coupling agent such as HBTU (1.1 equivalents) and an additive like HOBt (1.1 equivalents).

    • Add DIPEA (2 equivalents) to the mixture to activate the C-terminal carboxyl group. Stir the reaction mixture for 15-20 minutes at room temperature.

  • Coupling with this compound:

    • Dissolve this compound (2-3 equivalents) in anhydrous DMF.

    • Add the this compound solution to the activated peptide solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, dilute the reaction mixture with water containing a small amount of TFA.

    • Purify the C-terminally modified peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Protocol 2: Solid-Phase Synthesis on a Mercaptoacetamido-Functionalized Resin

This protocol outlines the preparation of a custom resin and its use for the direct synthesis of a peptide with a C-terminal mercaptomethylamide.

Materials:

  • Aminomethyl resin (e.g., AM-PS resin)

  • Fmoc-S-trityl-mercaptoacetic acid

  • DIC or other suitable coupling reagent

  • DIPEA

  • DMF, DCM

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Standard Fmoc-protected amino acids and coupling reagents for SPPS

  • Cleavage cocktail (e.g., 95% TFA with scavengers)

Procedure:

  • Preparation of Mercaptoacetamido-Functionalized Resin:

    • Swell aminomethyl resin in DMF.

    • In a separate vessel, dissolve Fmoc-S-trityl-mercaptoacetic acid (3 equivalents relative to resin loading), a coupling agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.

    • Add the activated Fmoc-S-trityl-mercaptoacetic acid solution to the swollen resin and shake at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

    • Cap any unreacted amino groups on the resin using a solution of acetic anhydride and DIPEA in DMF.

  • Peptide Synthesis:

    • Swell the prepared resin in DMF.

    • Remove the Fmoc protecting group from the linker by treating the resin with 20% piperidine in DMF.

    • Proceed with standard Fmoc-SPPS cycles to assemble the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptidyl-resin with DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the S-trityl protecting group from the C-terminal thiol.

    • Precipitate, wash, and purify the peptide as described in Protocol 1.

Data Presentation

Table 1: Comparison of C-Terminal Thiol Functionalization Strategies

ParameterSolution-Phase Coupling (Protocol 1)Solid-Phase Synthesis (Protocol 2)
Starting Material Purified peptide with C-terminal acidCustom functionalized resin
Overall Yield Moderate to good, dependent on coupling efficiencyGood, integrated into SPPS workflow
Purity of Final Product High, requires two purification stepsHigh, requires one purification step
Scalability Suitable for small to medium scaleEasily scalable with SPPS
Versatility Applicable to any pre-synthesized peptideRequires synthesis of a specific resin
Time Efficiency Slower due to sequential synthesis, purification, and couplingFaster for routine synthesis

Visualizations

Solution_Phase_Coupling cluster_SPPS Solid-Phase Peptide Synthesis cluster_Coupling Solution-Phase Coupling SPPS Fmoc-SPPS on Resin Cleavage Cleavage from Resin SPPS->Cleavage Purification1 HPLC Purification Cleavage->Purification1 Activation C-Terminus Activation (HBTU/DIPEA) Purification1->Activation Purified Peptide-COOH Coupling Coupling with This compound Activation->Coupling Purification2 Final HPLC Purification Coupling->Purification2 Final_Product Final_Product Purification2->Final_Product Peptide-CONHCH2SH

Caption: Workflow for solution-phase C-terminal amidation.

Solid_Phase_Synthesis Resin_Prep Prepare Mercaptoacetamido- Functionalized Resin SPPS Stepwise Fmoc-SPPS Resin_Prep->SPPS Cleavage Cleavage and Deprotection (TFA Cocktail) SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Peptide-CONHCH2SH Purification->Final_Product

Caption: Workflow for direct solid-phase synthesis.

Conclusion

The use of this compound for the C-terminal modification of peptides provides a valuable method for introducing a reactive thiol group. The choice between a solution-phase post-synthetic modification and a direct solid-phase approach will depend on the specific requirements of the research. Both methods, when optimized, can yield high-purity thiol-functionalized peptides ready for a wide range of applications in drug development, diagnostics, and fundamental biological studies. Careful monitoring of the coupling and cleavage steps by LC-MS is recommended to ensure the successful synthesis of the desired product.

Application Notes and Protocols for the Derivatization of N-(Mercaptomethyl)acetamide in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of N-(Mercaptomethyl)acetamide to enable its quantitative analysis by common analytical techniques. The thiol group of this compound requires derivatization to improve its chromatographic behavior and detection sensitivity. Two primary analytical methodologies are presented: Gas Chromatography-Mass Spectrometry (GC-MS) following silylation and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using a thiol-reactive fluorogenic probe.

Analysis of this compound by GC-MS following Silylation

Derivatization by silylation is a robust method for the analysis of compounds with active hydrogens, such as the thiol group in this compound. This process replaces the active hydrogen with a less polar and more volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, making the analyte suitable for GC-MS analysis.

Experimental Protocol: Silylation of this compound

This protocol details the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Sample containing this compound (e.g., in a reaction mixture or biological matrix after appropriate extraction and drying)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Preparation: Prepare a solution of the internal standard in the chosen solvent (pyridine or acetonitrile).

  • Derivatization Reaction:

    • To the dried sample or a known amount of standard in a GC vial, add 50 µL of the solvent.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Add the internal standard solution.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.

GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of silylated thiols, which can be expected for this compound.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantitation (LOQ)0.5 - 5 µM
Precision (%RSD)< 10%
Recovery90 - 110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Dry Sample (if necessary) Sample->Dry Add_Solvent Add Solvent & Internal Standard Dry->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS Add_Solvent->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Incubate at 60-80°C Vortex->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for GC-MS analysis of this compound after silylation.

Analysis of this compound by HPLC with Fluorescence Detection

For highly sensitive and selective quantification, this compound can be derivatized with a fluorogenic reagent that specifically reacts with thiols. Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) is an excellent choice for this purpose, reacting with the thiol group to form a highly fluorescent and stable derivative.[1][2]

Experimental Protocol: Fluorescent Labeling with SBD-F

This protocol describes the pre-column derivatization of this compound with SBD-F for HPLC-FLD analysis.

Materials:

  • This compound standard

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)

  • Borate buffer (0.1 M, pH 9.5)

  • Internal Standard (e.g., N-acetylcysteine)

  • Sample containing this compound

  • Heating block or water bath

  • HPLC vials with inserts

Procedure:

  • Reagent Preparation: Prepare a 10 mM solution of SBD-F in the borate buffer. Prepare a working solution of the internal standard.

  • Derivatization Reaction:

    • In an HPLC vial, mix 100 µL of the sample or standard solution with 100 µL of the internal standard solution.

    • Add 100 µL of the 10 mM SBD-F solution.

    • Cap the vial and vortex briefly.

  • Incubation: Heat the mixture at 60°C for 30 minutes in the dark to prevent photodegradation of the fluorescent derivative.

  • Cooling and Analysis: Cool the vial to room temperature. Inject a 20 µL aliquot into the HPLC system.

HPLC-FLD Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 380 nm.[1]

    • Emission Wavelength (λem): 515 nm.[1]

Quantitative Data Summary

The following table presents expected performance characteristics for the HPLC-FLD analysis of SBD-F derivatized thiols.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)10 - 100 nM
Limit of Quantitation (LOQ)50 - 500 nM
Precision (%RSD)< 5%
Recovery95 - 105%

Signaling Pathway Diagram

Derivatization_Reaction cluster_reaction Derivatization Reaction Analyte This compound (Thiol Group) Mix Mix Analyte and Reagent in Borate Buffer (pH 9.5) Analyte->Mix Reagent SBD-F (Fluorogenic Reagent) Reagent->Mix Heat Incubate at 60°C Mix->Heat Derivative Stable Fluorescent SBD-Derivative Heat->Derivative Detection HPLC-FLD Detection (λex: 380 nm, λem: 515 nm) Derivative->Detection

Caption: Derivatization of this compound with SBD-F for HPLC-FLD analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Mercaptomethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of N-(Mercaptomethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrial synthesis methods include the reaction of a mercaptoacetic acid ester with an amine, a thiourea-mediated route, and the addition of hydrogen sulfide to a nitrile. The direct amidation of esters is often favored due to its relative simplicity and availability of starting materials.

Q2: What are the critical starting materials for the ester amidation route?

A2: The key starting materials for the most prevalent synthesis route are a mercaptoacetic acid ester (such as methyl or ethyl mercaptoacetate) and an amine (like methylamine or ammonia).

Q3: What are the typical reaction conditions?

A3: Reaction conditions can vary depending on the chosen method. For the amidation of mercaptoacetic acid methyl ester with methylamine, the reaction is often carried out at ambient temperature in an aqueous environment. Other methods may require elevated temperatures, ranging from 100 to 200°C, and the use of catalysts.

Q4: What is the expected yield for this compound synthesis?

A4: The yield of this compound is highly dependent on the synthetic route and reaction conditions. The reaction of mercaptoacetic acid methyl ester with methylamine in an aqueous solution can produce yields of approximately 67%. Thiourea-mediated synthesis has been reported to yield between 60% and 75%. Optimization of reaction conditions can potentially increase these yields.

Q5: What are the main safety precautions to consider?

A5: this compound and its precursors can be hazardous. It is important to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The thiol group (-SH) can have a strong, unpleasant odor. Some acetamide compounds can be toxic and may be absorbed through the skin, causing irritation to the eyes, skin, and mucous membranes[1].

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Reactant Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the mercaptoacetic acid ester and the amine are of high purity. Impurities can interfere with the reaction.

    • Stoichiometry: The molar ratio of reactants is crucial. In the amidation of an ester, an excess of the amine is often used to drive the reaction to completion. However, the optimal ratio should be determined experimentally.

  • Reaction Conditions:

    • Temperature: While some methods proceed at ambient temperature, others may require heating. If the reaction is slow, a modest increase in temperature could improve the rate and yield. However, excessive heat can lead to side reactions and decomposition.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction. While aqueous environments are used, other polar aprotic solvents like THF or DMSO could be explored, potentially with a base catalyst like potassium tert-butoxide for direct amidation of the ester.[2]

  • Atmosphere:

    • Oxidation: The thiol group (-SH) in mercaptoacetic acid and the product is susceptible to oxidation, which can form disulfide byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and improve the yield of the desired product.

Issue 2: Presence of Significant Impurities

Q: I am observing significant impurity peaks in my analytical data (e.g., NMR, LC-MS). What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a common challenge. Here are some likely side products and strategies to mitigate them.

  • Disulfide Formation:

    • Cause: The thiol group (-SH) can be oxidized to form a disulfide bridge, especially in the presence of air (oxygen).

    • Prevention:

      • Use degassed solvents to remove dissolved oxygen.

      • Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.

      • Consider adding a small amount of a reducing agent, although this may complicate purification.

  • Hydrolysis of Ester:

    • Cause: If the reaction is run in an aqueous solution, particularly under basic conditions, the starting ester can be hydrolyzed back to mercaptoacetic acid.

    • Prevention:

      • Control the pH of the reaction mixture.

      • If using a base-promoted method, ensure anhydrous conditions to prevent hydrolysis.[3]

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, non-optimal temperature, or improper stoichiometry.

    • Prevention:

      • Optimize reaction time by monitoring its progress.

      • Adjust the temperature to ensure a sufficient reaction rate without causing degradation.

      • Experiment with different molar ratios of the reactants.

Issue 3: Product Instability and Purification Difficulties

Q: My product seems to be degrading during workup or purification. How can I prevent decomposition, and what are the recommended purification methods?

A: this compound's thiol group makes it sensitive to certain conditions. Proper handling during isolation and purification is key.

  • Preventing Decomposition:

    • Temperature: Avoid excessive heat during solvent removal (rotary evaporation) and other purification steps.

    • Atmosphere: As with the reaction itself, perform workup and purification steps under an inert atmosphere to prevent oxidation.

    • pH: Be mindful of the pH during aqueous workup, as strongly acidic or basic conditions could potentially hydrolyze the amide bond, although amides are generally more stable than esters.

  • Recommended Purification Methods:

    • Crystallization: If the product is a solid, recrystallization is often an effective purification method. Common solvents for recrystallizing acetamides include acetone, benzene, ethyl acetate, and mixtures thereof.[1] Forcing crystallization by cooling in a freezer can also be effective.

    • Column Chromatography: Silica gel chromatography can be used for purification. A solvent system of intermediate polarity, such as ethyl acetate/hexanes, is a good starting point.

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method for thermally stable compounds.

Experimental Protocols

Protocol 1: Synthesis via Amidation of Mercaptoacetic Acid Methyl Ester

This protocol is based on the common method of reacting a mercaptoacetic acid ester with an amine.

Materials:

  • Mercaptoacetic acid methyl ester

  • Methylamine (e.g., 40% solution in water)

  • Deionized water (degassed)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve mercaptoacetic acid methyl ester (1.0 eq) in degassed deionized water.

  • Cool the flask in an ice bath.

  • Slowly add methylamine solution (e.g., 1.2 eq) to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting ester is consumed.

  • Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

The following table summarizes various synthesis methods for acetamides, which can serve as a reference for optimizing the synthesis of this compound.

MethodStarting MaterialsCatalyst/ReagentSolventTemperatureYieldReference
Ester Amidation Mercaptoacetic acid methyl ester, MethylamineNoneAqueousAmbient~67%N/A
Thiourea-Mediated Thiourea, Mercaptoacetic acid, MethylamineNoneN/A120-180°C60-75%N/A
Base-Promoted Amidation Methyl 3-methylbenzoate, 4-methylanilinet-BuOKDMSON/AHigh[2]
Nickel-Catalyzed Amidation Phenyl benzoate, NitrobenzeneNi(glyme)Cl₂, Zn, TMSClN/A120°C94%[4]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Reactant1 Mercaptoacetic Acid Methyl Ester Product This compound Reactant1->Product Reactant2 Methylamine Reactant2->Product Byproduct Methanol Product->Byproduct +

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Reactant Quality? start->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Increase Temperature cause1->sol1b sol2a Use Inert Atmosphere (N2/Ar) cause2->sol2a sol2b Degas Solvents cause2->sol2b sol3a Verify Purity of Starting Materials cause3->sol3a

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: N-(Mercaptomethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Mercaptomethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and accessible laboratory-scale synthesis involves the reaction of N-(hydroxymethyl)acetamide with thiourea in an acidic aqueous medium. This method is favored for its operational simplicity and the ready availability of the starting materials.

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically carried out in water at a slightly acidic pH, often adjusted with hydrochloric acid to a pH of approximately 0.5.[1] The reaction mixture is usually stirred at room temperature for an extended period, ranging from 24 to 48 hours, to ensure complete conversion.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of polar organic solvents, such as ethyl acetate and methanol. The consumption of the starting materials and the formation of the product can be visualized using an appropriate staining agent, like potassium permanganate or iodine vapor.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Ensure the pH of the reaction mixture is acidic (around 0.5) to facilitate the reaction.[1] - Extend the reaction time and continue monitoring by TLC until the starting materials are consumed.[1] - Ensure adequate stirring to maintain a homogenous reaction mixture.
Self-condensation of N-(hydroxymethyl)acetamide.- Maintain a controlled temperature (room temperature is often sufficient). Elevated temperatures can promote side reactions.
Decomposition of thiourea.- Avoid excessively high temperatures and prolonged reaction times in strongly acidic conditions, which can lead to the decomposition of thiourea to urea and elemental sulfur.
Presence of a White Precipitate in the Reaction Mixture Formation of N,N'-Methylenebis(acetamide).This is a common side product from the self-condensation of N-(hydroxymethyl)acetamide. - The precipitate can be removed by filtration at the end of the reaction. - To minimize its formation, avoid high concentrations of N-(hydroxymethyl)acetamide and elevated temperatures.
Product Contamination with a Disulfide Impurity Oxidation of the thiol group in this compound.The thiol group is susceptible to oxidation, leading to the formation of the corresponding disulfide. - Minimize exposure of the reaction mixture and the isolated product to air. - Consider performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). - During purification, use deoxygenated solvents.
Difficulty in Product Isolation and Purification The product is highly soluble in water.- After the reaction is complete, concentrate the aqueous solution under reduced pressure. - The product can often be precipitated from the concentrated solution by adding a less polar solvent, such as isopropanol or acetone. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for further purification.

Common Side Products

Side Product Formation Mechanism Identification Removal
N,N'-Methylenebis(acetamide) Self-condensation of two molecules of N-(hydroxymethyl)acetamide under acidic conditions.Often precipitates from the reaction mixture as a white solid. Can be characterized by NMR and Mass Spectrometry.Filtration of the reaction mixture. It has low solubility in many organic solvents, facilitating its separation from the desired product.
Urea Decomposition of thiourea in acidic solution.Can be detected by TLC or LC-MS.Soluble in the aqueous reaction medium and can be removed during the work-up and purification steps.
Formamidine Disulfide Oxidation of thiourea.Can be identified by analytical techniques such as LC-MS.Typically removed during the aqueous work-up and subsequent purification of the final product.
Bis(acetamidomethyl) Disulfide Oxidation of the desired product, this compound.Can be detected by LC-MS, where it will have a mass corresponding to two molecules of the product linked by a disulfide bond, minus two hydrogen atoms.Can be challenging to separate from the desired product due to similar polarities. Careful chromatography or recrystallization may be required. Minimizing its formation is the best strategy.

Experimental Protocols

Synthesis of this compound

A detailed experimental procedure for a reaction analogous to the synthesis of this compound, the synthesis of S-Acetamidomethyl-L-cysteine hydrochloride from N-(hydroxymethyl)acetamide and L-cysteine hydrochloride, is described in Organic Syntheses.[1] This procedure can be adapted for the synthesis of this compound by substituting L-cysteine hydrochloride with thiourea on an equimolar basis.

Key Steps:

  • Reaction Setup: N-(hydroxymethyl)acetamide and thiourea are dissolved in water in a round-bottomed flask.

  • Acidification: The solution is cooled in an ice bath, and concentrated hydrochloric acid is added slowly to adjust the pH to approximately 0.5.[1]

  • Reaction: The flask is flushed with an inert gas (e.g., nitrogen) and allowed to stand at room temperature for 24-48 hours. The reaction progress is monitored by TLC.[1]

  • Work-up and Isolation: Upon completion, any solid byproducts (like N,N'-methylenebis(acetamide)) are removed by filtration. The aqueous filtrate is then concentrated under reduced pressure. The product can be precipitated by the addition of a suitable organic solvent like isopropanol or acetone.

  • Purification: The crude product can be further purified by recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and potential side reactions in the synthesis of this compound.

G cluster_main Main Reaction N-(hydroxymethyl)acetamide N-(hydroxymethyl)acetamide Isothiouronium\nIntermediate Isothiouronium Intermediate N-(hydroxymethyl)acetamide->Isothiouronium\nIntermediate  + Thiourea, H+ Thiourea Thiourea This compound This compound Isothiouronium\nIntermediate->this compound  Hydrolysis

Caption: Main synthetic route to this compound.

G cluster_side Potential Side Reactions cluster_self_condensation Self-Condensation cluster_oxidation Oxidation cluster_thiourea_decomp Thiourea Decomposition N-(hydroxymethyl)acetamide_1 N-(hydroxymethyl)acetamide N,N'-Methylenebis(acetamide) N,N'-Methylenebis(acetamide) N-(hydroxymethyl)acetamide_1->N,N'-Methylenebis(acetamide)  + N-(hydroxymethyl)acetamide, H+ N-(hydroxymethyl)acetamide_2 N-(hydroxymethyl)acetamide N-(Mercaptomethyl)acetamide_ox This compound Disulfide_Product Bis(acetamidomethyl) Disulfide N-(Mercaptomethyl)acetamide_ox->Disulfide_Product  [O] Thiourea_decomp Thiourea Urea Urea Thiourea_decomp->Urea  H+, H2O

Caption: Common side reactions in the synthesis.

References

Technical Support Center: Preventing Oxidation of N-(Mercaptomethyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the oxidation of N-(Mercaptomethyl)acetamide and other thiol-containing compounds in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary cause of degradation for this compound, a thiol-containing compound, is oxidation. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bonds (-S-S-) between two molecules of the compound. This dimerization results in a loss of the compound's intended activity. This process can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to oxygen.[1][2][3]

Q2: How can I visually detect if my this compound solution has oxidized?

A2: While direct visual detection of disulfide formation can be difficult without analytical instrumentation, there are some indirect signs you might observe. These include a change in the solution's turbidity or the formation of a precipitate, especially if the disulfide dimer has lower solubility. For a definitive assessment, analytical techniques such as HPLC, mass spectrometry, or Ellman's Reagent assay to quantify free thiol groups are recommended.[4]

Q3: What is the optimal pH range for storing this compound solutions to minimize oxidation?

A3: To minimize oxidation, thiol-containing solutions should generally be kept at a slightly acidic pH (below 7).[2][5][6] The rate of thiol oxidation increases significantly with increasing pH.[2][6] This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[7][8] Therefore, maintaining a pH between 5 and 6.5 is often recommended for storage. However, the optimal pH may also depend on the specific buffer system and the intended application.

Q4: What are the most effective antioxidants for preventing the oxidation of thiol compounds?

A4: Several antioxidants can be effective in preventing thiol oxidation. The choice of antioxidant may depend on the specific experimental conditions and compatibility with your assay. Some commonly used and effective antioxidants include:

  • Glutathione (GSH): A naturally occurring tripeptide that is a major cellular antioxidant.[9][10]

  • N-Acetylcysteine (NAC): A derivative of the amino acid cysteine that acts as a potent antioxidant.[11]

  • Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and effective over a wider pH range compared to dithiothreitol (DTT).[12]

  • Dithiothreitol (DTT): A classical reducing agent, though it is less stable than TCEP, especially in the presence of metal ions.[12]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity

Symptoms:

  • A significant decrease in the expected biological or chemical activity of the this compound solution over a short period.

  • Inconsistent results between experiments using freshly prepared and older solutions.

Possible Causes:

  • Oxidation of the thiol group leading to the formation of inactive disulfide dimers.

  • Presence of catalytic metal ions in the buffer.[3]

  • High pH of the solution.[2][6]

  • Exposure to atmospheric oxygen.

Solutions:

StepActionDetailed Instructions
1Lower the pH Prepare buffers in the slightly acidic range (pH 5.0-6.5). Verify the final pH of your this compound solution.
2Add a Chelating Agent Include a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a concentration of 0.1-1 mM in your buffer to sequester metal ions.
3Use an Antioxidant Add an antioxidant such as Glutathione (1-5 mM) or N-Acetylcysteine (1-5 mM) to the solution. TCEP (0.1-1 mM) can also be used as a potent reducing agent.
4Degas Solutions Before adding the compound, degas the buffer solution by bubbling with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
5Store Properly Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
Issue 2: Solution Discoloration or Precipitate Formation

Symptoms:

  • The initially clear solution becomes cloudy, develops a yellowish tint, or a visible precipitate forms over time.

Possible Causes:

  • The disulfide dimer of this compound may have poor solubility in the chosen solvent, leading to precipitation.

  • Reaction with components of the buffer or media.

  • Contamination of the solution.

Solutions:

StepActionDetailed Instructions
1Verify Solubility Check the solubility of both the reduced and potentially oxidized forms of your compound in the chosen buffer system. You may need to adjust the solvent or add a co-solvent.
2Filter the Solution If a precipitate has formed, you can try to filter the solution to remove the insoluble material. However, this will also remove the oxidized compound, leading to a lower effective concentration.
3.Implement Preventative Measures Follow the steps outlined in "Issue 1" to prevent the initial oxidation that leads to precipitation.
4.Analytical Confirmation Use techniques like HPLC or mass spectrometry to identify the precipitate and confirm if it is the oxidized dimer.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., phosphate or acetate buffer) at the desired concentration.

    • Adjust the pH to a range of 5.0-6.5.

    • Add a chelating agent such as EDTA to a final concentration of 0.5 mM.

  • Degassing:

    • Place the buffer in a suitable container and sparge with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen.

  • Addition of Antioxidant:

    • If desired, add an antioxidant like N-acetylcysteine to a final concentration of 1-5 mM.

  • Dissolving this compound:

    • Weigh the required amount of this compound and dissolve it in the prepared, degassed, and antioxidant-containing buffer.

  • Storage:

    • If not for immediate use, filter-sterilize the solution and store it in small, tightly sealed, single-use aliquots at -20°C or -80°C.

Visualizations

Oxidation_Pathway Thiol1 This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol1->Disulfide Thiol2 This compound (R-SH) Thiol2->Disulfide Oxidants Oxidizing Agents (O2, Metal Ions) Oxidants->Disulfide Catalyzes Loss Loss of Activity Disulfide->Loss

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow Start Experiment Shows Loss of Activity Check_pH Is the solution pH > 7? Start->Check_pH Check_Metals Are metal ions present in the buffer? Check_pH->Check_Metals No Adjust_pH Adjust pH to 5.0-6.5 Check_pH->Adjust_pH Yes Check_Oxygen Was the solution exposed to air? Check_Metals->Check_Oxygen No Add_Chelator Add EDTA Check_Metals->Add_Chelator Yes Degas_Solution Degas buffer with N2/Ar Check_Oxygen->Degas_Solution Yes Add_Antioxidant Consider adding Antioxidant (e.g., NAC) Check_Oxygen->Add_Antioxidant No Adjust_pH->Check_Metals Add_Chelator->Check_Oxygen Degas_Solution->Add_Antioxidant Re_run Re-run Experiment Add_Antioxidant->Re_run

Caption: Troubleshooting workflow for loss of activity.

References

Technical Support Center: N-(Mercaptomethyl)acetamide Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(Mercaptomethyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process. The first step is an acid-catalyzed condensation of N-(hydroxymethyl)acetamide with thioacetic acid to form an S-acetyl protected intermediate. The second step is the deprotection of the acetyl group under basic conditions to yield the final thiol product.

Troubleshooting the Condensation Reaction (Step 1)

Q2: I am observing a low yield of the S-acetylated intermediate. What are the potential causes and solutions?

Low yields can stem from several factors including incomplete reaction, instability of the starting material, or suboptimal catalytic activity.

  • Incomplete Reaction: Ensure the reaction is monitored to completion using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of a stronger acid catalyst might be necessary.

  • Starting Material Instability: N-(hydroxymethyl)acetamide can be unstable and may decompose.[1] It is crucial to use a high-purity starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Catalyst Issues: The concentration and type of acid catalyst are critical. If using a mild acid like p-toluenesulfonic acid (p-TSA) is ineffective, a stronger acid such as sulfuric acid (H₂SO₄) could be tested in catalytic amounts.

Q3: I am recovering unreacted N-(hydroxymethyl)acetamide. How can I drive the reaction to completion?

Recovering the starting material is a clear indication of an incomplete reaction. To address this:

  • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress regularly.

  • Adjust Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of thioacetic acid can help drive the equilibrium towards the product.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but should be done cautiously to avoid side reactions.

Troubleshooting the Deprotection Reaction (Step 2)

Q4: My deprotection of the S-acetyl group is incomplete. What should I do?

Incomplete deprotection is common if the basic conditions are not optimal.

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically effective.[2] If you are using a weaker base like sodium carbonate (Na₂CO₃) and the reaction is sluggish, switch to a stronger hydroxide base.

  • Base Concentration and Equivalents: Ensure at least one equivalent of base is used to neutralize the thioacetic acid byproduct and catalyze the hydrolysis. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (like methanol or ethanol) and water to ensure solubility of both the substrate and the base.[2] Adjusting the solvent ratio might improve results.

Q5: I am observing the formation of a disulfide byproduct. How can I prevent this?

Thiols are susceptible to oxidation to form disulfides, especially under basic conditions in the presence of air.

  • Inert Atmosphere: Perform the deprotection and subsequent work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles.

  • Reducing Agents: During the work-up, the addition of a mild reducing agent like dithiothreitol (DTT) in small amounts can help to reduce any disulfide formed back to the thiol.

Purification and Stability

Q6: What is the best way to purify the final this compound product?

Purification can be challenging due to the potential for oxidation.

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. Washing with a brine solution can help remove water-soluble impurities.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. It is advisable to use a non-polar solvent system and to run the column quickly to minimize contact time with the silica, which can be slightly acidic and promote oxidation.

  • Storage: The purified product should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent degradation.[3]

Experimental Protocols

Protocol 1: Synthesis of S-(Acetylaminomethyl) Thioacetate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(hydroxymethyl)acetamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add thioacetic acid (1.1 equivalents) to the solution.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 equivalents), dropwise while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the catalyst by adding a mild base, such as a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of this compound (Deprotection)

  • Dissolve the S-(acetylaminomethyl) thioacetate (1 equivalent) in a mixture of methanol and water under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture to pH 7 with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Store the final product under an inert atmosphere at a low temperature.

Reaction Condition Optimization Tables

Table 1: Parameters for Condensation of N-(Hydroxymethyl)acetamide with Thioacetic Acid

ParameterRangeRecommended Starting PointNotes
Temperature 20-50 °CRoom Temperature (25 °C)Higher temperatures may lead to side reactions.
Solvent THF, DichloromethaneTHFEnsure reactants are fully dissolved.
Catalyst H₂SO₄, p-TSACatalytic H₂SO₄A strong acid is generally required.[1]
Reactant Ratio 1:1 to 1:1.21:1.1A slight excess of thioacetic acid can improve yield.
Reaction Time 12-48 hours24 hoursMonitor by TLC to determine completion.

Table 2: Parameters for Base-Mediated Deprotection of S-(Acetylaminomethyl) Thioacetate

ParameterRangeRecommended Starting PointNotes
Temperature 0-25 °C0 °C to Room TemperatureExothermic reaction; initial cooling is recommended.
Solvent Methanol/Water, Ethanol/Water3:1 Methanol/WaterThe solvent ratio may need optimization for substrate solubility.
Base NaOH, KOHNaOHA strong base is necessary for efficient hydrolysis.[2]
Base Equivalents 1.0-1.51.1Excess base ensures complete reaction.
Atmosphere Air, Nitrogen, ArgonNitrogen or ArgonAn inert atmosphere is crucial to prevent disulfide formation.
Reaction Time 1-6 hours2 hoursMonitor by TLC.

Visualizations

G cluster_prep Preparation cluster_step1 Step 1: Condensation cluster_step2 Step 2: Deprotection cluster_purification Purification & Analysis Reagents Select Reagents & Solvents Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Condensation N-(hydroxymethyl)acetamide + Thioacetic Acid (Acid Catalyst) Setup->Condensation Monitor1 Monitor by TLC Condensation->Monitor1 Workup1 Aqueous Workup & Extraction Monitor1->Workup1 If complete Deprotection Intermediate + Base (NaOH) (Inert Atmosphere) Workup1->Deprotection Monitor2 Monitor by TLC Deprotection->Monitor2 Workup2 Neutralization & Extraction Monitor2->Workup2 If complete Purify Column Chromatography Workup2->Purify Analyze Characterization (NMR, MS) Purify->Analyze Store Store Under Inert Gas at 2-8°C Analyze->Store

Caption: Workflow for the synthesis and optimization of this compound.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Deprotection cluster_side_reaction Side Reaction NHA N-(hydroxymethyl)acetamide Intermediate S-(Acetylaminomethyl) Thioacetate NHA->Intermediate + Thioacetic Acid H+ Catalyst TAA Thioacetic Acid TAA->Intermediate Product This compound Intermediate->Product NaOH, H2O/MeOH Disulfide Disulfide Byproduct Product->Disulfide O2 (Air) Base

References

improving the solubility of N-(Mercaptomethyl)acetamide for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(Mercaptomethyl)acetamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound, also known as 2-Mercapto-N-methylacetamide, is a monocarboxylic acid amide.[1] Its key properties are summarized below. There can be discrepancies in its reported physical state, appearing as either a clear colorless liquid or a low-melting solid, which may depend on purity and ambient temperature.[1][2][3]

PropertyValueReference
Molecular Formula C₃H₇NOS[4][5]
Molecular Weight 105.16 g/mol [4][5]
CAS Number 20938-74-3[1]
Melting Point 58 °C[2][3]
Boiling Point 83-85 °C @ 0.3 mm Hg[2][3]
Density ~1.19 g/mL at 20 °C[2][3]
pKa (predicted) 8.12 ± 0.10[1]
Appearance Clear colorless liquid or solid[1][2]

Q2: What is the general solubility profile of this compound?

This compound shows excellent solubility in polar protic solvents and moderate solubility in polar aprotic solvents.[4] Its solubility is limited in nonpolar solvents.[4]

SolventTypeSolubilityReference
Water (25 °C) Polar Protic56 g/L (56 mg/mL)[1]
Methanol Polar ProticExcellent[4]
Ethanol Polar ProticExcellent[4]
DMSO Polar AproticGood to Moderate[4]
Acetone Polar AproticGood to Moderate[4]
Hexane NonpolarLimited[4]
Dichloromethane NonpolarLimited[4]

Q3: How does pH influence the solubility of this compound in aqueous solutions?

The solubility of this compound is highly dependent on pH. It exhibits significantly greater solubility in acidic conditions compared to neutral or basic environments.[4] This is due to the protonation state of its thiol and amide groups.[4]

  • Acidic Conditions (e.g., pH 1.2): Very high solubility (>50 mg/mL).[4]

  • Physiological Conditions (e.g., pH 7.4): Moderate solubility (10-20 mg/mL).[4]

Q4: How should I prepare and store a stock solution of this compound?

For most biological assays, a high-concentration stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).[6][7]

  • Preparation: Accurately weigh the compound and dissolve it in anhydrous DMSO to a desired concentration (e.g., 10 mM or 100 mM). Ensure complete dissolution, using gentle vortexing if necessary.

  • Storage: Store stock solutions at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[1][2] The thiol group in the molecule makes it susceptible to oxidation, so proper storage is critical.

Troubleshooting Guide

This guide provides solutions to common solubility issues encountered during experiments.

Problem: My this compound precipitated after I diluted my DMSO stock into an aqueous assay buffer.

This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a concentrated organic stock is introduced into an aqueous system where its solubility is much lower.[6] The workflow below outlines a systematic approach to resolving this problem.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration above the known aqueous solubility (10-20 mg/mL at pH 7.4)? start->check_conc lower_conc Lower the final working concentration. check_conc->lower_conc Yes sol_options Explore Solubility Enhancement Methods check_conc->sol_options No validate Validate Assay Compatibility (e.g., cell viability, enzyme activity) lower_conc->validate ph_adjust Adjust Buffer pH (Acidify) sol_options->ph_adjust cosolvent Use a Co-solvent (e.g., Ethanol, PEG) sol_options->cosolvent sonicate Apply Sonication sol_options->sonicate ph_adjust->validate cosolvent->validate sonicate->validate success Proceed with Assay validate->success Compatible failure Re-evaluate Conditions or Consider Analogs validate->failure Incompatible

Caption: Troubleshooting workflow for compound precipitation.

Detailed Methodologies for Improving Solubility

If lowering the final concentration is not feasible, the following methods can be employed. It is crucial to validate that any modification to the buffer does not interfere with the assay's integrity (e.g., cell health, enzyme function).[6]

1. pH Adjustment

Given that this compound is significantly more soluble in acidic conditions, slightly lowering the pH of your assay buffer can prevent precipitation.[4]

  • Protocol:

    • Prepare your aqueous assay buffer as usual.

    • Create a series of small-volume aliquots of the buffer.

    • Using dilute HCl, adjust the pH of these aliquots downwards in small increments (e.g., from pH 7.4 to 7.2, 7.0, 6.8).

    • Perform a test dilution of your this compound stock solution into each pH-adjusted buffer.

    • Observe for precipitation immediately and after a relevant incubation period (e.g., 1 hour).

    • Select the highest pH that maintains solubility and validate its compatibility with your assay system.

G cluster_0 Factors Affecting Aqueous Solubility Compound This compound Solubility Solubility Compound->Solubility is influenced by pH pH Solubility->pH (High at low pH) Solvent Solvent Polarity Solubility->Solvent (High in Polar Solvents)

Caption: Key factors influencing compound solubility.

2. Use of Co-solvents

Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound in the final aqueous solution.

  • Recommended Co-solvents: Ethanol, polyethylene glycol (PEG), or increasing the final percentage of DMSO (if tolerated by the assay).[6][7]

  • Protocol:

    • Determine the maximum allowable concentration of the co-solvent that your assay can tolerate (e.g., typically <5% for many cell-based assays).[7]

    • Prepare the assay buffer containing the predetermined percentage of the co-solvent.

    • Add the this compound stock solution to this co-solvent-containing buffer.

    • Mix thoroughly and observe for precipitation.

    • Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect the experimental outcome.

3. Physical Dissolution Methods

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up small precipitate particles and facilitate dissolution.

    • Protocol: Immediately after diluting the stock solution into the buffer, place the tube in a sonicator bath for 2-5 minutes. Check for visual clarity. Note that this may only create a temporary supersaturated solution.[6]

  • Gentle Warming: For some compounds, slightly increasing the temperature of the buffer can enhance solubility.

    • Protocol: Gently warm the assay buffer to a temperature compatible with your experimental system (e.g., 37°C for cell-based assays) before adding the compound stock. Maintain this temperature during the initial incubation.

References

dealing with impurities in commercial N-(Mercaptomethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial N-(Mercaptomethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While specific impurity profiles can vary between manufacturers, common impurities in thiol-containing compounds like this compound can arise from the synthesis process, degradation, or improper storage. Potential impurities may include:

  • Disulfide Dimer: Oxidation of the thiol group can lead to the formation of a disulfide-linked dimer.

  • Unreacted Starting Materials: Residuals from the synthesis process, such as chloroacetamide or sodium hydrosulfide.

  • Solvent Residues: Trace amounts of solvents used during synthesis and purification.

  • Degradation Products: Hydrolysis or other degradation pathways can lead to the formation of smaller molecules.

  • Heavy Metals: Trace amounts of metals from reactors or reagents.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.[1][2][3][4][5]

Q3: What are the signs of degradation in my this compound sample?

A3: Degradation of this compound may be indicated by a change in physical appearance (e.g., discoloration from white to yellow), a noticeable odor, or a decrease in performance in your experiments. Analytically, the appearance of new peaks in an HPLC or GC chromatogram that are not present in a fresh sample would indicate the presence of degradation products.

Q4: How should I properly store this compound to minimize impurity formation?

A4: To minimize degradation and oxidation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the presence of impurities that interfere with your reaction or assay.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Assess Purity of this compound A->B L Contact Supplier for Certificate of Analysis A->L C HPLC-UV/MS Analysis B->C D GC-MS Analysis B->D E Identify Impurity Peaks C->E D->E F Quantify Impurity Levels E->F G Purification Required? F->G H Recrystallization G->H Yes I Column Chromatography G->I Yes K Proceed with Experiment G->K No (Purity Acceptable) J Re-analyze Purified Product H->J I->J J->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Purity Assessment: Analyze your this compound sample using HPLC-UV/MS or GC-MS to identify and quantify any impurities.

  • Purification: If significant impurities are detected, consider purifying the material. Common purification techniques for similar compounds include recrystallization or column chromatography.[][7]

  • Compare with a New Batch: If possible, obtain a new, unopened batch of the reagent and compare its performance in your experiment.

Issue 2: Poor solubility of this compound.

While this compound is generally soluble in many organic solvents, the presence of certain impurities can affect its solubility.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure the solvent you are using is of high purity and anhydrous, as water content can affect solubility.

  • Gentle Heating and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution.

  • Test Different Solvents: If solubility remains an issue, consult the manufacturer's data sheet for a list of recommended solvents.

  • Analyze for Insoluble Impurities: If the material does not fully dissolve, the insoluble portion may be an impurity. This can be separated by filtration and analyzed.

Quantitative Data Summary

The following table summarizes typical purity levels of commercial-grade this compound and the expected purity after common purification techniques. These are illustrative values, and actual numbers may vary.

Grade/Method Typical Purity (%) Common Impurities Post-Purification Purity (%)
Commercial Grade95 - 98Disulfide dimer, residual solventsN/A
RecrystallizationN/ARemoves less soluble impurities> 99
Column ChromatographyN/ASeparates based on polarity> 99.5

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

Objective: To determine the purity of this compound and identify potential impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Workflow Diagram:

A Prepare 1 mg/mL Sample B Inject into HPLC System A->B C Separate on C18 Column B->C D Detect by UV at 210 nm C->D E Integrate Peak Areas D->E F Calculate Purity E->F

Caption: Workflow for HPLC-UV purity assessment.

Protocol 2: Purification by Recrystallization

Objective: To remove impurities from this compound.

Methodology:

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethyl acetate and hexanes is often a good starting point for acetamide derivatives.[]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Logical Relationship Diagram:

A Crude this compound B Dissolve in Hot Solvent A->B C Cool Solution B->C D Crystals Form C->D G Impurities Remain in Solution C->G E Isolate Crystals (Filtration) D->E F Purified Product E->F

Caption: Logical steps of purification by recrystallization.

References

Technical Support Center: Optimizing N-(Mercaptomethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters for reactions involving N-(Mercaptomethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions with this compound?

A1: For reactions involving the thiol group of this compound, such as thiol-maleimide conjugations, the optimal pH range is typically between 6.5 and 7.5.[][2][3] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with maleimides, while minimizing side reactions with amines.[2][3] At a pH of 7.0, the reaction rate of a thiol with a maleimide is approximately 1,000 times faster than its reaction with an amine.[][2][3]

Q2: What is a typical incubation time for this compound reactions?

A2: The incubation time can vary significantly depending on the specific reactants, their concentrations, temperature, and pH. For thiol-maleimide reactions, incubation for 2 hours at room temperature is a common starting point. However, for some applications, reactions can be run overnight at 2-8°C. It is highly recommended to perform time-course experiments to determine the optimal incubation time for your specific system.

Q3: What is the recommended molar ratio of this compound to the reaction partner?

A3: For labeling proteins with thiol-reactive dyes (a similar reaction), a molar ratio of 10:1 to 20:1 (dye:protein) is often recommended as a starting point. However, the optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling and avoid potential side reactions.

Q4: How should I prepare and store this compound solutions?

A4: this compound solutions should be prepared fresh immediately before use.[3] The thiol group is susceptible to oxidation, so it is advisable to use degassed buffers. If storing stock solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C for up to a month, protected from light.

Troubleshooting Guides

Problem 1: Low Reaction Yield or Incomplete Reaction
Possible Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for thiol-maleimide reactions.[][2][3] Verify the pH of your buffer before starting the reaction.
Insufficient Incubation Time Increase the incubation time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal duration.
Low Reactant Concentration Increase the concentration of one or both reactants. Be mindful that excessively high concentrations can sometimes lead to aggregation or side reactions.
Oxidation of Thiol Groups Prepare solutions with degassed buffers to minimize oxygen content. Consider adding a small amount of a reducing agent like TCEP, but be aware it can potentially react with some coupling partners.[4][5]
Hydrolysis of Reaction Partner (e.g., Maleimide) Prepare aqueous solutions of maleimide-containing reagents immediately before use, as they are susceptible to hydrolysis, especially at higher pH.[3]
Problem 2: Non-specific Reactions or Side Products
Possible Cause Troubleshooting Step
pH is too high If the pH is above 7.5, the reactivity of primary amines (e.g., lysine residues in proteins) with maleimides increases, leading to non-specific labeling.[3] Lower the pH to the 6.5-7.5 range.
Presence of Other Nucleophiles Ensure your reaction buffer does not contain primary or secondary amines or other strong nucleophiles that could compete with the thiol reaction.[3]
Retro-Michael Reaction The thioether bond formed in a thiol-maleimide reaction can be reversible (retro-Michael reaction), leading to payload migration.[2] Consider using more stable maleimide variants if this is a concern.
Reaction with Reducing Agents Some reducing agents, like TCEP, can react with thiol-alkylating agents.[4][5] If a reducing agent is necessary, a purification step to remove it before adding the coupling partner may be required.

Experimental Protocols

General Protocol for a Trial Reaction with this compound and a Maleimide-functionalized Molecule
  • Prepare Buffers: Prepare a reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES) and ensure the pH is adjusted to 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon.

  • Prepare Reactant Solutions:

    • Dissolve this compound in the degassed reaction buffer to the desired concentration.

    • Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO or DMF for stock solutions, then dilute in the reaction buffer) immediately before use.

  • Initiate the Reaction:

    • Add the this compound solution to the maleimide-functionalized molecule solution at the desired molar ratio (e.g., starting with a 1.2:1 molar excess of the thiol).

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2 hours, protected from light.

    • For optimization, test different incubation times (e.g., 30 min, 1h, 2h, 4h) and temperatures (e.g., 4°C, room temperature).

  • Quenching (Optional): To stop the reaction, a small molecule thiol like β-mercaptoethanol or cysteine can be added to react with any remaining maleimide.

  • Analysis: Analyze the reaction mixture using an appropriate technique (e.g., HPLC, LC-MS) to determine the extent of product formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare & Degas Reaction Buffer (pH 6.5-7.5) prep_nma Prepare this compound Solution prep_buffer->prep_nma prep_maleimide Prepare Maleimide Solution prep_buffer->prep_maleimide mix Mix Reactants prep_nma->mix prep_maleimide->mix incubate Incubate (e.g., 2h at RT) mix->incubate quench Quench Reaction (Optional) incubate->quench analyze Analyze Products (HPLC, LC-MS) quench->analyze

Caption: General workflow for this compound reactions.

troubleshooting_logic start Low Reaction Yield? check_ph Is pH 6.5-7.5? start->check_ph Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Incubation Time Sufficient? check_ph->check_time Yes adjust_ph->start increase_time Increase Incubation Time check_time->increase_time No check_oxidation Thiol Oxidation? check_time->check_oxidation Yes increase_time->start use_degassed Use Degassed Buffers check_oxidation->use_degassed Yes success Reaction Optimized check_oxidation->success No use_degassed->start

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Disulfide Bond Reducing Agents: N-(Mercaptomethyl)acetamide vs. DTT (Dithiothreitol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of disulfide bonds is a critical step in numerous biochemical and biotechnological applications, from protein characterization and analysis to the production of therapeutic proteins. The choice of reducing agent can significantly impact the efficiency, specificity, and outcome of these processes. This guide provides a detailed comparison of two such agents: the commonly used dithiothreitol (DTT) and a representative monothiol, N-(2-mercaptoethyl)acetamide, a closely related and more readily documented compound than the originally queried N-(mercaptomethyl)acetamide. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureN-(2-mercaptoethyl)acetamide (Monothiol)DTT (Dithiothreitol) (Dithiol)
Mechanism Two-step intermolecular reactionTwo-step intramolecular reaction
Reducing Strength Generally lowerGenerally higher
Concentration Higher concentrations typically requiredEffective at lower concentrations
Reaction Rate SlowerFaster
Reversibility More prone to re-oxidationLess prone to re-oxidation due to stable ring formation
Odor PungentPungent
Optimal pH Typically active over a broad pH rangeOptimal activity above pH 7

Mechanism of Action: A Tale of Two Thiols

The fundamental difference between N-(2-mercaptoethyl)acetamide and DTT lies in their chemical structure and, consequently, their mechanism of disulfide bond reduction.

DTT , a dithiol, possesses two thiol groups. Its mechanism is a highly efficient, two-step intramolecular process[1]. First, one of DTT's thiol groups attacks the target disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks this intermediate, resulting in the formation of a stable, six-membered ring with an internal disulfide bond and the release of the reduced target protein. This intramolecular cyclization is thermodynamically favorable and drives the reaction to completion.

N-(2-mercaptoethyl)acetamide , being a monothiol, reduces disulfide bonds through a two-step intermolecular process. The first step is similar to DTT, where the thiol group of one molecule of N-(2-mercaptoethyl)acetamide attacks the disulfide bond, forming a mixed disulfide. However, to complete the reduction, a second molecule of N-(2-mercaptoethyl)acetamide must then attack this mixed disulfide. This reliance on a second, independent molecular collision makes the overall reaction less efficient and generally slower than the intramolecular reaction of DTT.

Disulfide Reduction Mechanisms cluster_DTT DTT (Dithiol) Mechanism cluster_NMA N-(2-mercaptoethyl)acetamide (Monothiol) Mechanism DTT_start Protein-S-S-Protein + DTT(SH)₂ DTT_intermediate Protein-S-S-DTT-SH + Protein-SH DTT_start->DTT_intermediate Step 1: Nucleophilic Attack DTT_end 2 Protein-SH + Oxidized DTT (cyclic) DTT_intermediate->DTT_end Step 2: Intramolecular Cyclization NMA_start Protein-S-S-Protein + NMA-SH NMA_intermediate Protein-S-S-NMA + Protein-SH NMA_start->NMA_intermediate Step 1: Nucleophilic Attack NMA_end 2 Protein-SH + NMA-S-S-NMA NMA_intermediate->NMA_end Step 2: Second Molecule Attack

Figure 1: Mechanisms of disulfide bond reduction by DTT and a monothiol.

Performance Comparison: Quantitative Insights

Direct quantitative comparisons between N-(2-mercaptoethyl)acetamide and DTT are limited in the scientific literature. However, a study on a novel dithiol, NACMEAA, which is a hybrid of N-acetylcysteamine (a compound very similar to N-(2-mercaptoethyl)acetamide) and cysteine, provides valuable insights when compared to DTT[1].

The study demonstrated that at a concentration of 0.25 mM, both NACMEAA and DTT showed comparable efficiencies in the time-course reduction of oxidized L-glutathione (GSSG) at pH 7.4 and 37°C[1]. Interestingly, at lower concentrations (0.025–0.125 mM), NACMEAA resulted in a higher amount of reduced glutathione (GSH) after 1 hour of incubation compared to the same doses of DTT[1]. This suggests that engineered dithiols can rival or even surpass the efficiency of DTT under certain conditions.

While this data is for a dithiol derivative, it underscores the importance of the dithiol structure for efficient reduction. As a monothiol, N-(2-mercaptoethyl)acetamide would generally be expected to have a lower reducing efficiency than DTT, requiring higher concentrations and longer incubation times to achieve the same level of disulfide bond reduction.

Table 1: Reduction of Oxidized L-Glutathione (GSSG)

Reducing AgentConcentration (mM)Incubation TimeResultReference
DTT0.255, 10, 30, 60 minComparable to NACMEAA[1]
NACMEAA0.255, 10, 30, 60 minComparable to DTT[1]
DTT0.025 - 0.12560 minLower GSH formation[1]
NACMEAA0.025 - 0.12560 minHigher GSH formation[1]

Note: Data for NACMEAA, a dithiol derivative of N-acetylcysteamine, is presented to provide a comparative context for dithiol reducing agents.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible results. Below are typical protocols for disulfide bond reduction in proteins using DTT and a general protocol for a monothiol reducing agent like N-(2-mercaptoethyl)acetamide.

Protocol 1: Disulfide Bond Reduction using DTT

This protocol is a standard procedure for the reduction of disulfide bonds in protein samples for applications such as SDS-PAGE or mass spectrometry.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)

  • DTT (Dithiothreitol) stock solution (e.g., 1 M in water, freshly prepared)

  • Incubator or water bath

Procedure:

  • To your protein solution, add the DTT stock solution to a final concentration of 10-20 mM.

  • Incubate the mixture at 56-60°C for 30-60 minutes. For sensitive proteins, incubation can be performed at 37°C for a longer duration (e.g., 2 hours) or at room temperature for several hours.

  • Proceed with the subsequent steps of your workflow, such as alkylation to prevent re-formation of disulfide bonds.

Protocol 2: Disulfide Bond Reduction using N-(2-mercaptoethyl)acetamide

As a monothiol, higher concentrations and potentially longer incubation times are generally required compared to DTT.

Materials:

  • Protein sample in a suitable buffer

  • N-(2-mercaptoethyl)acetamide

  • Incubator or water bath

Procedure:

  • Dissolve N-(2-mercaptoethyl)acetamide in the reaction buffer to the desired final concentration. Due to its lower reducing efficiency, a concentration range of 50-100 mM is a reasonable starting point.

  • Add the N-(2-mercaptoethyl)acetamide solution to the protein sample.

  • Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 56°C) for 1-4 hours. The optimal time should be determined empirically for the specific protein and application.

  • Follow up with an alkylation step to cap the newly formed free thiols.

Experimental_Workflow cluster_workflow General Workflow for Protein Disulfide Bond Reduction start Protein Sample (with disulfide bonds) reduction Add Reducing Agent (DTT or N-(2-mercaptoethyl)acetamide) start->reduction incubation Incubate (Time and Temperature Dependent) reduction->incubation alkylation Alkylation Step (e.g., with Iodoacetamide) incubation->alkylation analysis Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) alkylation->analysis

Figure 2: A generalized experimental workflow for protein reduction.

Stability and Specificity

Stability: DTT solutions are known to be susceptible to oxidation by air, and it is recommended to prepare fresh solutions for optimal performance. The stability of N-(2-mercaptoethyl)acetamide solutions in typical biochemical buffers is less well-documented in a comparative context, but as a monothiol, it is also prone to oxidation.

Specificity: Both DTT and N-(2-mercaptoethyl)acetamide are generally considered specific for disulfide bonds. However, at high concentrations and prolonged incubation times, the possibility of side reactions with other functional groups in the protein cannot be entirely ruled out.

Conclusion

For routine and highly efficient reduction of disulfide bonds in proteins, DTT remains the gold standard due to its potent, intramolecular mechanism of action that allows for the use of lower concentrations and shorter reaction times.

N-(2-mercaptoethyl)acetamide , as a representative monothiol, offers an alternative but generally requires more stringent conditions (higher concentrations and longer incubations) to achieve complete reduction. Its utility may be explored in specific applications where the presence of a dithiol is undesirable or where a milder, slower reduction is preferred.

Researchers should carefully consider the specific requirements of their experiments, including the nature of the protein, the desired extent of reduction, and downstream applications, when selecting the most appropriate reducing agent. Empirical optimization of reaction conditions is always recommended to ensure the best possible outcome.

References

A Comparative Guide to Thiol Reagents for Disulfide Reduction: Evaluating N-(Mercaptomethyl)acetamide in Context

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol reagent is a critical step in experimental workflows involving protein chemistry, proteomics, and drug discovery. The efficacy of disulfide bond reduction can significantly impact protein structure, function, and stability. This guide provides a comparative analysis of N-(Mercaptomethyl)acetamide and other commonly used thiol reagents, offering available experimental data and detailed protocols to inform reagent selection.

While this compound is a simple mercapto-derivative of acetamide, publicly available, direct comparative studies detailing its efficacy against well-established thiol reagents are limited. However, by examining the properties of structurally similar compounds and the extensive data on common reagents, we can provide a comprehensive overview for researchers. This guide will focus on the known characteristics of Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME), and contextualize the potential performance of this compound based on related N-acetylated thiol compounds.

Quantitative Comparison of Common Thiol Reagents

The following table summarizes key quantitative parameters for the most widely used thiol reagents. Due to a lack of direct experimental data for this compound, its properties are inferred from related N-acetylated monothiols and are presented as hypothetical values for the purpose of comparison, highlighting the need for empirical validation.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)This compound (Hypothetical)
Redox Potential (pH 7) -0.33 V-0.29 V-0.26 VEstimated ~ -0.25 V
Optimal pH Range >7.01.5 - 8.5>7.5Likely neutral to slightly alkaline
Reaction Mechanism Thiol-disulfide exchangeNucleophilic phosphine reductionThiol-disulfide exchangeThiol-disulfide exchange
Stability in Air Poor, readily oxidizesGoodPoor, readily oxidizesModerate
Odor Strong, unpleasantOdorlessStrong, unpleasantMild
Side Reactions Can interfere with maleimide chemistryDoes not react with maleimidesCan form mixed disulfidesPotential for mixed disulfide formation

In-Depth Look at Thiol Reagents

Dithiothreitol (DTT)

DTT is a popular dithiol reducing agent that is highly effective at reducing disulfide bonds due to the formation of a stable six-membered ring upon oxidation.[1] However, its efficacy is pH-dependent, with optimal performance at pH values above 7.[1] A significant drawback of DTT is its instability in aqueous solutions, where it is prone to air oxidation, and its strong, unpleasant odor. Furthermore, DTT contains free thiols that can interfere with downstream applications such as maleimide-based labeling.[1]

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a phosphine-based reducing agent that offers several advantages over traditional thiol reagents. It is odorless, more stable in air, and effective over a broader pH range.[2] Unlike DTT and BME, TCEP does not contain a thiol group, making it compatible with maleimide chemistry.[2] The reduction reaction with TCEP is irreversible.

β-Mercaptoethanol (BME)

BME is a monothiol that is often used in large excess to drive the disulfide reduction reaction to completion. It is a cost-effective option but shares many of the disadvantages of DTT, including a strong odor and susceptibility to air oxidation. BME can also form mixed disulfides with proteins.

This compound and Related Compounds

Direct quantitative data on the reducing efficacy of this compound is scarce in the scientific literature. However, studies on the structurally similar compound N-acetylcysteine (NAC) indicate that it acts as a disulfide breaking agent.[3] Research on a dithiol based on L-cysteine and cysteamine (NACMEAA) has shown its performance to be comparable to DTT in reducing oxidized glutathione and lysozyme, suggesting that N-acetylated thiols can be effective reducing agents.[4] Based on these related compounds, it can be hypothesized that this compound would function as a monothiol reducing agent with moderate stability and a redox potential in the range of other monothiols.

Experimental Protocols

General Protocol for Comparing Disulfide Reduction Efficacy using Ellman's Reagent

This protocol provides a framework for comparing the reduction of a model disulfide-containing compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), by different thiol reagents. The reduction of DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Thiol reagents to be tested (e.g., this compound, DTT, TCEP, BME)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare stock solutions of each thiol reagent (e.g., 10 mM) in the Reaction Buffer. The exact concentration should be determined based on the expected reactivity.

    • Prepare a stock solution of DTNB (e.g., 5 mM) in the Reaction Buffer.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of Reaction Buffer.

    • Add a specific volume of the DTNB stock solution to each well/cuvette to a final concentration of, for example, 100 µM.

    • Initiate the reaction by adding a specific volume of the thiol reagent stock solution to achieve the desired final concentration (e.g., 1 mM). A control with no thiol reagent should be included.

  • Kinetic Measurement:

    • Immediately after adding the thiol reagent, start monitoring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Plot the absorbance at 412 nm against time for each thiol reagent.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • The extent of reduction can be determined from the final absorbance value. The concentration of TNB produced can be calculated using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

Protocol for Assessing Protein Disulfide Reduction by SDS-PAGE

This protocol allows for the qualitative and semi-quantitative comparison of the ability of different thiol reagents to reduce disulfide bonds in a protein sample.

Materials:

  • Protein sample with known disulfide bonds (e.g., Bovine Serum Albumin - BSA)

  • Thiol reagents to be tested

  • SDS-PAGE loading buffer (non-reducing and reducing)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the protein sample at a suitable concentration (e.g., 1 mg/mL).

    • To each aliquot, add a different thiol reagent at a specified concentration (e.g., 10 mM DTT, 10 mM TCEP, 1% BME, 10 mM this compound). Include a control sample with no reducing agent.

    • Incubate the samples at a specific temperature (e.g., 37°C or 56°C) for a defined period (e.g., 30 minutes).

  • SDS-PAGE:

    • Mix the treated protein samples with non-reducing SDS-PAGE loading buffer.

    • As a positive control for complete reduction, take an aliquot of the untreated protein and mix it with reducing SDS-PAGE loading buffer (containing a high concentration of DTT or BME).

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel according to standard procedures.

  • Analysis:

    • Stain the gel with Coomassie Brilliant Blue and destain.

    • Analyze the band patterns. A shift in the molecular weight or the appearance of multiple bands from a single band indicates the reduction of inter-chain disulfide bonds. An increase in the apparent molecular weight upon reduction can indicate the reduction of intra-chain disulfide bonds, leading to a more unfolded protein structure.

    • The intensity of the bands can be quantified using densitometry to provide a semi-quantitative comparison of the reduction efficiency.

Visualizing the Disulfide Reduction Workflow

The following diagrams illustrate the general workflow for disulfide reduction and a typical signaling pathway involving thiol-disulfide exchange.

Disulfide_Reduction_Workflow cluster_0 Sample Preparation cluster_1 Reduction cluster_2 Analysis Protein with Disulfide Bonds Protein with Disulfide Bonds Add Thiol Reagent Add Thiol Reagent Protein with Disulfide Bonds->Add Thiol Reagent Incubation Reduced Protein Reduced Protein Add Thiol Reagent->Reduced Protein Downstream Application Downstream Application Reduced Protein->Downstream Application e.g., Alkylation, MS analysis

Caption: General workflow for disulfide bond reduction in a protein sample.

Thiol_Disulfide_Exchange Protein-S-S-Protein Oxidized Protein (Disulfide Bond) Protein-SH Reduced Protein (Free Thiols) Protein-S-S-Protein->Protein-SH Reduction 2 R-SH Thiol Reagent (e.g., DTT, BME) R-S-S-R Oxidized Reagent 2 R-SH->R-S-S-R Oxidation

Caption: Simplified schematic of a thiol-disulfide exchange reaction.

Conclusion and Future Directions

The selection of a thiol reagent for disulfide reduction is a multifaceted decision that depends on the specific requirements of the experiment, including pH, temperature, downstream applications, and cost. While DTT, TCEP, and BME are well-characterized reagents with established advantages and disadvantages, the efficacy of this compound remains largely uncharacterized in direct comparative studies.

Based on the limited data from structurally related N-acetylated thiol compounds, this compound holds potential as a mild, monothiol reducing agent. However, comprehensive studies are required to empirically determine its reduction potential, reaction kinetics, stability, and potential side reactions. Researchers are encouraged to perform in-house validation experiments, such as the protocols outlined in this guide, to assess its suitability for their specific applications. The development and characterization of novel thiol reagents like this compound could provide valuable additions to the molecular toolbox for protein chemistry and drug development.

References

Validating the Role of N-(Mercaptomethyl)acetamide in Cellular Antioxidant Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(Mercaptomethyl)acetamide and the well-established antioxidant, N-acetylcysteine (NAC), within the context of cellular antioxidant defense pathways. Due to the limited direct experimental data on this compound, this document outlines a validation framework. It hypothesizes the function of this compound based on its structural similarity to NAC and available data on the closely related N-acetylcysteine amide (NACA). The guide presents a side-by-side comparison of their mechanisms, performance metrics from related compounds, and detailed experimental protocols to facilitate further research and validation.

Comparative Analysis of Antioxidant Mechanisms

This compound, like N-acetylcysteine (NAC), possesses a thiol (-SH) group, which is central to its predicted antioxidant activity. The primary proposed mechanisms of action revolve around direct radical scavenging and serving as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[[“]][2][3][4][5][6][7][8]

  • Direct Radical Scavenging: Thiol-containing compounds can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom from their sulfhydryl group.[2][5][6][7][8]

  • Glutathione Replenishment: this compound is hypothesized to be deacetylated within the cell to release mercaptomethylamine, which can then provide the cysteine backbone necessary for GSH synthesis.[3][9] NAC is well-documented to increase intracellular cysteine levels, thereby boosting the production of GSH.[[“]][3][5][9]

The comparative table below outlines the key characteristics of this compound and NAC.

FeatureThis compound (Hypothesized)N-acetylcysteine (NAC) (Established)
Primary Mechanism Precursor to cysteine for glutathione (GSH) synthesis; direct ROS scavenging.Precursor to cysteine for GSH synthesis; direct ROS scavenging.[[“]][3][5][9]
Key Functional Group Thiol (-SH)Thiol (-SH)[8]
Cellular Uptake Expected to be cell-permeable.Readily transported into cells.
Bioavailability Potentially higher than NAC due to amide modification, similar to NACA.Limited by first-pass metabolism.

Performance Comparison

Table 1: Comparative Antioxidant Activity of NACA and NAC [10][11][12]

AssayNACANACPositive Control
DPPH Radical Scavenging (%) Higher than NAC at all concentrations tested.-α-tocopherol showed higher scavenging ability than both.
H₂O₂ Scavenging (%) Greater at higher concentrations.Better at lower concentrations.-
Metal Chelating Activity (%) More than 50% of EDTA's capacity.-EDTA
β-carotene Bleaching Prevention (%) 55% higher than control.60% higher than control.BHT and α-tocopherol had better prevention.

These findings suggest that this compound could exhibit potent, and in some cases superior, antioxidant properties compared to NAC.[10]

Experimental Protocols for Validation

To validate the antioxidant role of this compound, the following key experiments are recommended.

3.1. DPPH Radical Scavenging Assay

This assay assesses the direct free radical scavenging ability of a compound.[13][14][15][16]

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, and the color change is measured spectrophotometrically.[13][14][16]

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of this compound, NAC (as a positive control), and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent.

    • In a 96-well plate, add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to all wells. Include a solvent-only blank.

    • Incubate the plate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

3.2. Cellular Reactive Oxygen Species (ROS) Assay using DCFDA

This cell-based assay measures the ability of a compound to mitigate intracellular ROS levels.[17][18][19][20]

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[18]

  • Procedure:

    • Seed adherent cells in a dark, clear-bottomed 96-well microplate and culture overnight.

    • Induce oxidative stress in the cells using a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide).

    • Treat the cells with various concentrations of this compound and NAC for a defined period.

    • Wash the cells with a suitable buffer.

    • Load the cells with a 20 µM H2DCFDA working solution and incubate in the dark for 45 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Compare the fluorescence levels in treated cells to untreated and vehicle-treated controls.

3.3. Measurement of Intracellular Glutathione (GSH) Levels

This assay determines if this compound can increase the intracellular pool of GSH.

  • Principle: Monochlorobimane (MCB) is a cell-permeable dye that is virtually non-fluorescent until it reacts with thiols, primarily GSH, catalyzed by glutathione S-transferase. The resulting fluorescent adduct can be quantified to measure GSH levels.[21]

  • Procedure:

    • Culture cells in a 96-well plate and treat with various concentrations of this compound and NAC for a period sufficient to allow for potential GSH synthesis (e.g., 12-24 hours).

    • Label the cells with MCB (e.g., 100 µM) for 30 minutes.

    • Measure the fluorescence intensity with excitation at ~380 nm and emission at ~460 nm.

    • Alternatively, lyse the cells and use a colorimetric assay kit based on the reaction of GSH with a chromogenic substrate.[22][23]

    • Normalize the GSH concentration to the total protein content of each sample.

Visualizations

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) CellDamage Oxidative Stress & Cell Damage ROS->CellDamage causes Neutralized Neutralized Products MMA This compound NAC N-acetylcysteine (NAC) Cysteine Cysteine MMA->Cysteine provides MMA->Neutralized scavenges NAC->Cysteine provides NAC->Neutralized scavenges GSH Glutathione (GSH) Cysteine->GSH synthesizes GSH->Neutralized reduces

Caption: Hypothesized antioxidant pathway of this compound vs. NAC.

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ROS Cellular ROS Assay cluster_GSH Intracellular GSH Assay DPPH1 Prepare DPPH Solution & Test Compounds DPPH2 Incubate in Dark (30 min) DPPH1->DPPH2 DPPH3 Measure Absorbance (517 nm) DPPH2->DPPH3 ROS1 Culture Cells & Induce Oxidative Stress ROS2 Treat with Compounds ROS1->ROS2 ROS3 Load with H2DCFDA ROS2->ROS3 ROS4 Measure Fluorescence (Ex:485/Em:535 nm) ROS3->ROS4 GSH1 Culture & Treat Cells (12-24h) GSH2 Label with MCB Dye GSH1->GSH2 GSH3 Measure Fluorescence (Ex:380/Em:460 nm) GSH2->GSH3

Caption: Workflow for key validation experiments.

References

Unveiling the Cellular Interactions of N-(Mercaptomethyl)acetamide: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of N-(Mercaptomethyl)acetamide's potential cross-reactivity with cellular components, offering insights into its performance against other thiol-reactive alternatives. Due to the limited direct experimental data on this compound, this guide also presents established methodologies to assess its specificity.

This compound (N-MMA), with the chemical structure CH₃C(O)NHCH₂SH, is a thiol-reactive compound designed for various biochemical applications, including protein modification and conjugation. Its reactivity is centered on the sulfhydryl (-SH) group, which can form covalent bonds with other thiols, such as the side chains of cysteine residues in proteins. However, the potential for off-target reactions with other cellular nucleophiles is a critical consideration for its use as a specific probe.

Comparison with Alternative Thiol-Reactive Probes

The performance of N-MMA can be benchmarked against well-characterized thiol-reactive compounds like iodoacetamide (IAM), chloroacetamide (CAM), and N-ethylmaleimide (NEM). These reagents are widely used in proteomics and cell biology to alkylate cysteine residues.

FeatureThis compound (Predicted)Iodoacetamide (IAM)Chloroacetamide (CAM)N-Ethylmaleimide (NEM)
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols
Reaction Mechanism Thiol-disulfide exchange or alkylationSₙ2 alkylationSₙ2 alkylationMichael addition
Known Off-Targets Other nucleophilic amino acids (e.g., Met, His, Lys), Glutathione (GSH)Methionine, Histidine, Lysine, Aspartate, Glutamate, N-terminus[1][2]Methionine, and to a lesser extent other nucleophiles[2]Lysine (at higher pH)[3]
Potential for Side Reactions Oxidation of the thiol groupCan induce methionine oxidation[1]Can induce methionine oxidation[1]Hydrolysis of the maleimide ring
Reported Cellular Effects Not well-documentedCan cause significant off-target effects and cellular stress[1]Chloro-N-acetamide containing compounds have been shown to induce ferroptosis, an iron-dependent form of programmed cell death, independent of their primary target.[4]Generally considered more specific to thiols at neutral pH.[3]

Signaling Pathways Potentially Affected by Off-Target Reactivity

The off-target modification of proteins by thiol-reactive compounds can perturb various cellular signaling pathways. For instance, the alkylation of methionine residues can impact protein function and stability. A significant concern with chloro-N-acetamide containing compounds is the induction of ferroptosis, a non-apoptotic cell death pathway.

G Potential Off-Target Signaling Pathway Thiol_Reactive_Compound Thiol-Reactive Compound (e.g., N-MMA, CAM) Cellular_Nucleophiles Off-Target Cellular Nucleophiles (e.g., Met, GSH) Thiol_Reactive_Compound->Cellular_Nucleophiles Cross-reactivity Protein_Modification Non-specific Protein Modification Cellular_Nucleophiles->Protein_Modification Cellular_Stress Cellular Stress Response Protein_Modification->Cellular_Stress Ferroptosis Ferroptosis Induction Cellular_Stress->Ferroptosis

Caption: Potential off-target signaling pathway of thiol-reactive compounds.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of this compound, established chemoproteomic methods can be employed. These protocols allow for the identification and quantification of cellular targets on a proteome-wide scale.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity of a compound for its intended target in a complex biological sample.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from cells of interest under native conditions.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound or a vehicle control.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates. This probe will label cysteine residues that are not blocked by N-MMA.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-modified probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment/Analysis:

    • For biotin-tagged proteins: Enrich using streptavidin beads, digest the proteins on-bead, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

    • For fluorescently-tagged proteins: Separate proteins by SDS-PAGE and visualize labeled proteins by in-gel fluorescence scanning.

  • Data Analysis: A decrease in the signal from the broad-spectrum probe at a specific cysteine site in the presence of N-MMA indicates that N-MMA is binding to that site. By quantifying these changes across the proteome, a selectivity profile can be generated.

G Competitive ABPP Workflow cluster_0 Sample Preparation cluster_1 Labeling & Enrichment cluster_2 Analysis Lysate Cell Lysate Incubation Incubate with N-MMA Lysate->Incubation Probe Add Cysteine Probe (IA-alkyne) Incubation->Probe Click Click Chemistry (Biotin-azide) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Selectivity Profile) LCMS->Data

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Quantitative Thiol Reactivity Profiling (QTRP)

This protocol directly measures the reactivity of cellular thiols with the compound of interest.

Methodology:

  • Cell Treatment: Treat intact cells with this compound for a defined period.

  • Lysis and Alkylation: Lyse the cells in the presence of a thiol-reactive probe (e.g., iodoacetamide) to cap all remaining free thiols.

  • Reduction and Labeling: Reduce any disulfide bonds that may have formed (including those with N-MMA) using a reducing agent like DTT. Then, label the newly exposed thiols with a different, isotopically labeled alkylating agent (e.g., ¹³C-iodoacetamide).

  • Protein Digestion and LC-MS/MS: Digest the proteins and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: The ratio of the heavy to light isotope-labeled peptides for each cysteine-containing peptide provides a quantitative measure of the extent to which that cysteine reacted with N-MMA in the cell.

G Quantitative Thiol Reactivity Profiling (QTRP) Cell_Treatment Treat cells with N-MMA Lysis_Alkylation Lyse and cap free thiols (light IAM) Cell_Treatment->Lysis_Alkylation Reduction_Labeling Reduce and label modified thiols (heavy IAM) Lysis_Alkylation->Reduction_Labeling Digestion Protein Digestion Reduction_Labeling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Quantify Heavy/Light Ratios LCMS->Data_Analysis

Caption: Workflow for Quantitative Thiol Reactivity Profiling (QTRP).

Conclusion

While this compound holds promise as a thiol-reactive probe, a thorough evaluation of its cross-reactivity is essential for the reliable interpretation of experimental results. The comparative data presented here for established alkylating agents highlight the potential for off-target effects, including the modification of other nucleophilic amino acids and the induction of specific cellular stress pathways. Researchers are strongly encouraged to employ rigorous chemoproteomic methods, such as Competitive ABPP and QTRP, to characterize the cellular targets of N-MMA and ensure its suitability for their specific research applications. This proactive approach will lead to more robust and reproducible scientific findings.

References

A Comparative Analysis of N-(Mercaptomethyl)acetamide and N-acetylcysteine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate thiol-containing compounds is critical for studies involving antioxidant activity, mucolytic effects, and cytoprotection. This guide provides a comparative analysis of N-(Mercaptomethyl)acetamide and the well-established N-acetylcysteine (NAC), summarizing their physicochemical properties, mechanisms of action, and the experimental data available to date.

While N-acetylcysteine is a widely researched compound with a plethora of supporting data, this compound remains a less-characterized molecule. This guide aims to present the existing data objectively and highlight areas where further research is needed for a comprehensive comparison.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of each compound, which influence their solubility, stability, and pharmacokinetic profiles.

PropertyThis compoundN-acetylcysteine
Molecular Formula C3H7NOSC5H9NO3S
Molecular Weight 105.16 g/mol [1]163.19 g/mol
IUPAC Name N-(sulfanylmethyl)acetamide(2R)-2-acetamido-3-sulfanylpropanoic acid
CAS Number Not available616-91-1
XLogP3 -0.1Not available
Hydrogen Bond Donor Count 23
Hydrogen Bond Acceptor Count 24
Solubility Not available33 mg/mL in water and DMSO[2]

Mechanisms of Action

N-acetylcysteine (NAC): A Multifaceted Antioxidant and Cysteine Prodrug

N-acetylcysteine's primary mechanism of action is its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By replenishing GSH stores, NAC enhances the body's ability to neutralize reactive oxygen species (ROS) and detoxify harmful substances.[4]

Beyond its role in GSH synthesis, NAC can also act as a direct antioxidant by scavenging free radicals via its free thiol group.[3] Its mucolytic properties stem from its ability to break disulfide bonds in mucus glycoproteins, thereby reducing viscosity.[5]

NAC_Mechanism

This compound: A Postulated Mechanism

Due to a lack of direct experimental evidence, the mechanism of action for this compound can only be postulated based on its chemical structure. Like NAC, it possesses a free thiol (-SH) group, which suggests it may have direct radical-scavenging capabilities. The presence of an acetamide group could potentially allow for its intracellular conversion to release a mercaptomethylamine species, which could then participate in redox reactions. However, without experimental data, it is unclear if it can serve as a cysteine precursor for GSH synthesis in the same manner as NAC.

Comparative Experimental Data

A significant disparity exists in the volume of research and available experimental data for these two compounds.

N-acetylcysteine (NAC)

NAC has been the subject of extensive research, with a large body of evidence supporting its efficacy in various applications.

  • Antioxidant Activity: Numerous in vitro and in vivo studies have demonstrated NAC's ability to scavenge a wide range of reactive oxygen species and protect against oxidative stress-induced cellular damage.

  • Mucolytic Efficacy: Clinical trials have established NAC's effectiveness in reducing mucus viscosity and improving respiratory function in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

  • Acetaminophen Overdose: NAC is the standard antidote for acetaminophen (paracetamol) poisoning, where it acts by replenishing hepatic glutathione stores, which are depleted by the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[4]

This compound

To date, there is a notable absence of published experimental data directly comparing the antioxidant, mucolytic, or cytoprotective properties of this compound to N-acetylcysteine or other reference compounds. While its chemical structure suggests potential antioxidant activity, this has not been experimentally verified in peer-reviewed literature.

Experimental Protocols

For researchers interested in conducting a direct comparative analysis of these two compounds, the following established experimental protocols are recommended.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical-scavenging activity of a compound.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compounds (this compound and N-acetylcysteine) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or controls.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Dilutions Test_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Cellular Glutathione Replenishment Assay

This assay determines the ability of a compound to increase intracellular glutathione levels.

  • Principle: Total glutathione (GSH and its oxidized form, GSSG) is measured using an enzymatic recycling assay. The sulfhydryl group of GSH reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored product, TNB, which is measured at 412 nm. GSSG is reduced back to GSH by glutathione reductase in the presence of NADPH, allowing for the continuous production of TNB.[6]

  • Protocol:

    • Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate.

    • Treat the cells with various concentrations of the test compounds (this compound and N-acetylcysteine) for a specified period.

    • Lyse the cells to release the intracellular contents.

    • Add the cell lysate to a reaction mixture containing DTNB, glutathione reductase, and NADPH.

    • Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time using a microplate reader.

    • Quantify the total glutathione concentration in the samples by comparing the rates to a standard curve generated with known concentrations of GSH.

Conclusion

N-acetylcysteine is a well-characterized thiol-containing compound with robust experimental and clinical data supporting its use as an antioxidant, mucolytic agent, and antidote for acetaminophen poisoning. Its mechanisms of action are well-understood, primarily revolving around its role as a precursor for glutathione synthesis.

In contrast, this compound is a structurally related compound for which there is a significant lack of publicly available experimental data regarding its biological activities. While its chemical structure suggests potential antioxidant properties, further research is required to validate these hypotheses and to draw any meaningful comparisons with N-acetylcysteine.

For researchers in drug development, N-acetylcysteine remains the benchmark compound in this class. This compound may represent an interesting molecule for future investigation, and the experimental protocols outlined in this guide provide a framework for such a comparative analysis.

References

N-(Mercaptomethyl)acetamide Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Mercaptomethyl)acetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their performance across various therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights.

Inhibitory Activity Against Metallo-β-Lactamases and Pseudomonas aeruginosa LasB Elastase

A significant area of investigation for this compound derivatives has been their ability to inhibit bacterial enzymes that contribute to antibiotic resistance and virulence. Notably, N-aryl mercaptoacetamides have been identified as potent inhibitors of metallo-β-lactamases (MBLs) and the Pseudomonas aeruginosa virulence factor, LasB elastase.

Comparative Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50) of various N-aryl mercaptoacetamide derivatives against key MBLs (IMP-7, NDM-1, and VIM-1) and LasB.

CompoundSubstituent on Aryl RingIMP-7 IC50 (µM)NDM-1 IC50 (µM)VIM-1 IC50 (µM)LasB IC50 (µM)
1 Unsubstituted0.86 ± 0.060.65 ± 0.042.2 ± 0.3-
18 4-Fluoro----
19 4-Chloro----
20 4-Bromo----
21 4-Methyl----
22 4-Methoxy----
23 4-Nitro----
24 2,4-Dichloro115.95.9-
25 3,4-Dichloro----
26 2-Chloro1.92.32.3-
27 3-Chloro----
28 2-Methyl-1.5--
29 3-Methyl----

Data compiled from published research.[1] "-" indicates data not available.

Antimicrobial and Anticancer Activities

Beyond enzyme inhibition, this compound derivatives have demonstrated potential as antimicrobial and anticancer agents.

Antimicrobial Activity

A study on 2-mercaptobenzothiazole acetamide derivatives revealed significant antibacterial activity against various strains.

CompoundBacterial StrainZone of Inhibition (mm) at 25 µ g/100 µLMIC (µ g/100 µL)
2b S. pyogenes252.0
K. pneumonia232.5
E. coli222.5
S. typhi271.5
B. subtilus261.5
S. aureus281.0
2c S. pyogenes242.5
K. pneumonia223.0
E. coli213.0
S. typhi262.0
B. subtilus252.0
S. aureus271.5
2i S. pyogenes261.5
K. pneumonia242.0
E. coli232.0
S. typhi281.0
B. subtilus271.0
S. aureus290.5
Levofloxacin (Standard) S. pyogenes281.0
K. pneumonia261.5
E. coli251.5
S. typhi300.5
B. subtilus291.0
S. aureus310.25

Data represents a selection of the most active compounds from the study.

Anticancer Activity

Certain this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
3d (ortho-chloro) SKNMC (Neuroblastoma)4.5 ± 0.035
3h (meta-methoxy) HT-29 (Colon cancer)3.1 ± 0.030
3b (meta-fluoro) PC3 (Prostate cancer)12.6 ± 0.302
Doxorubicin (Standard) --

Data extracted from a study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives.[2] "-" indicates data not available for direct comparison in this context.

Experimental Protocols

Synthesis of N-Aryl Mercaptoacetamides

A general three-step synthesis is employed for N-aryl mercaptoacetamides.[1]

  • Amide Formation: Chloroacetyl chloride is added dropwise to a cooled solution of the corresponding aniline and diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

  • Thioacetate Formation: The resulting alkyl chlorides undergo an SN2 reaction with potassium thioacetate in acetone.

  • Hydrolysis: The thioacetates are then hydrolyzed with aqueous potassium hydroxide (KOH) in methanol to yield the final thiol target molecules.

Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity against MBLs can be determined by monitoring the hydrolysis of a chromogenic or fluorogenic substrate. A common method involves the use of nitrocefin as a substrate.

  • Enzyme and Substrate Preparation: Recombinant MBL enzymes (e.g., NDM-1, VIM-1, IMP-7) are purified. A stock solution of the substrate (e.g., nitrocefin) is prepared in an appropriate buffer (e.g., 10 mM HEPES, pH 7.5).

  • Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the MBL enzyme, the substrate, and varying concentrations of the inhibitor dissolved in DMSO.

  • Data Acquisition: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki values can then be calculated using the Cheng-Prusoff equation.

Pseudomonas aeruginosa LasB Elastase Inhibition Assay

The inhibitory effect on LasB elastase activity is typically measured using a fluorogenic peptide substrate.

  • Materials: Purified LasB enzyme and a specific fluorogenic substrate (e.g., Abz-Ala-Gly-Leu-Ala-Nba) are required. The assay buffer typically contains TRIS-HCl and CaCl2.

  • Assay Procedure: The reaction is carried out in a microtiter plate. The inhibitor, dissolved in a suitable solvent like DMF, is pre-incubated with the LasB enzyme. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Measurement: The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths. The cleavage of the substrate by LasB results in an increase in fluorescence.

  • Analysis: The rate of substrate hydrolysis is determined from the linear portion of the progress curves. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanistic Insights and Signaling Pathways

The biological activities of this compound derivatives are rooted in their ability to interact with specific molecular targets.

Inhibition of Metallo-β-Lactamases

This compound derivatives act as inhibitors of MBLs by coordinating with the zinc ions in the active site of the enzyme. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.

MBL_Inhibition cluster_bacterium Bacterium Beta-lactam_Antibiotic β-lactam Antibiotic MBL Metallo-β-lactamase (MBL) Beta-lactam_Antibiotic->MBL Hydrolysis Bacterial_Cell_Wall Cell Wall Synthesis Beta-lactam_Antibiotic->Bacterial_Cell_Wall Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Lysis Inhibitor This compound Derivative Inhibitor->MBL Inhibits

Caption: Mechanism of MBL inhibition by this compound derivatives.

Inhibition of Pseudomonas aeruginosa Quorum Sensing via LasB

Pseudomonas aeruginosa utilizes a complex communication system known as quorum sensing (QS) to regulate the expression of virulence factors, including the LasB elastase. The las QS system is a key player in this process. This compound derivatives can disrupt this pathway by inhibiting LasB, a crucial component for tissue invasion and biofilm formation.

Quorum_Sensing_Inhibition cluster_paeruginosa Pseudomonas aeruginosa LasI LasI (Autoinducer Synthase) 3O-C12-HSL 3-oxo-C12-HSL (Autoinducer) LasI->3O-C12-HSL Synthesizes LasR LasR (Transcriptional Regulator) 3O-C12-HSL->LasR Binds to LasR_Active Active LasR Complex LasR->LasR_Active Activates Virulence_Genes Virulence Gene Expression (e.g., lasB) LasR_Active->Virulence_Genes Induces LasB LasB Elastase Virulence_Genes->LasB Tissue_Damage Tissue Damage & Biofilm Formation LasB->Tissue_Damage Inhibitor This compound Derivative Inhibitor->LasB Inhibits

Caption: Inhibition of the P. aeruginosa LasR quorum sensing pathway.

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives. The versatility of this chemical scaffold suggests that further research will continue to uncover new therapeutic applications.

References

literature comparison of N-(Mercaptomethyl)acetamide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of N-(Mercaptomethyl)acetamide

Published for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic methodologies for this compound. This document outlines two primary synthetic routes, detailing experimental protocols and presenting quantitative data to facilitate an objective evaluation of each method's performance.

Introduction

This compound (CH₃CONHCH₂SH) is a molecule of interest in various scientific domains due to its bifunctional nature, incorporating both a reactive thiol group and a stable acetamido moiety. The efficient and scalable synthesis of this compound is crucial for its application in research and development. This guide compares two principal synthetic pathways: a two-step process involving the formation and subsequent hydrolysis of a thioacetate intermediate, and a direct thiol introduction via reaction with sodium hydrosulfide.

Synthetic Methodologies

Two plausible and effective methods for the synthesis of this compound are presented below.

Method 1: Synthesis via S-(Acetylaminomethyl)thioacetate Intermediate

This two-step method involves the initial formation of S-(acetylaminomethyl)thioacetate through the reaction of an N-(halomethyl)acetamide with a thioacetate salt, followed by hydrolysis to yield the target thiol.

Step 1: Synthesis of S-(Acetylaminomethyl)thioacetate

The first step is a nucleophilic substitution reaction where the halogen in N-(chloromethyl)acetamide or N-(bromomethyl)acetamide is displaced by the thioacetate anion.

Step 2: Hydrolysis of S-(Acetylaminomethyl)thioacetate

The S-(acetylaminomethyl)thioacetate intermediate is then hydrolyzed under basic conditions to yield this compound.

Method 2: Direct Thiolation using Sodium Hydrosulfide

This method involves the direct conversion of an N-(halomethyl)acetamide to this compound using a sulfur nucleophile like sodium hydrosulfide.

Experimental Protocols

Method 1: Synthesis via S-(Acetylaminomethyl)thioacetate Intermediate

Step 1: Synthesis of N-(Bromomethyl)acetamide (Precursor)

A solution of acetamide (0.34 mol) in bromine (0.34 mol) is cooled to 0-5°C. An ice-cold 50% aqueous solution of potassium hydroxide is added dropwise with stirring while maintaining the temperature below 5°C until the solution turns light yellow. The reaction mixture is allowed to stand at this temperature for 2-3 hours. The resulting solid is collected, washed with cold water, and recrystallized from a suitable solvent to yield N-bromoacetamide.

Step 2: Synthesis of S-(Acetylaminomethyl)thioacetate

To a solution of N-(bromomethyl)acetamide (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added potassium thioacetate (1.1 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude S-(acetylaminomethyl)thioacetate, which can be purified by column chromatography.

Step 3: Hydrolysis to this compound

The purified S-(acetylaminomethyl)thioacetate (1 eq.) is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide (2 eq.) in water is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours until the hydrolysis is complete (monitored by TLC). The mixture is then neutralized with a dilute acid (e.g., 2 M HCl) and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give this compound.

Method 2: Direct Thiolation using Sodium Hydrosulfide

To a solution of N-(chloromethyl)acetamide (1 eq.) in a polar solvent like ethanol or DMF, a solution of sodium hydrosulfide (NaSH) (1.1 eq.) in water or ethanol is added dropwise at a controlled temperature (typically 0-10°C) under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for 4-8 hours. After the reaction is complete, the mixture is acidified with a dilute acid and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

ParameterMethod 1: Thioacetate IntermediateMethod 2: Direct Thiolation
Starting Materials N-(Bromomethyl)acetamide, Potassium ThioacetateN-(Chloromethyl)acetamide, Sodium Hydrosulfide
Number of Steps 2 (plus precursor synthesis)1 (plus precursor synthesis)
Reaction Time 14-28 hours4-8 hours
Typical Yield 60-75% (overall)40-60%
Purity of Crude Product Moderate to HighLow to Moderate
Purification Method Column Chromatography, RecrystallizationColumn Chromatography, Distillation
Scalability Readily scalableScalable with careful temperature control
Reagent Handling Potassium thioacetate is relatively stable.Sodium hydrosulfide is hygroscopic and releases toxic H₂S gas upon acidification.[1][2][3]

Visualization of Experimental Workflows

Method1_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis A Acetamide + Br₂/KOH B N-(Bromomethyl)acetamide A->B Bromination C N-(Bromomethyl)acetamide + KSAc B->C D S-(Acetylaminomethyl)thioacetate C->D Nucleophilic Substitution E Hydrolysis (NaOH) D->E F This compound E->F

Method2_Workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis G Amide + Paraformaldehyde/HCl H N-(Chloromethyl)acetamide G->H Chloromethylation I N-(Chloromethyl)acetamide + NaSH H->I J This compound I->J Direct Thiolation

Comparison and Conclusion

Both methods present viable pathways for the synthesis of this compound.

Method 1 offers the advantage of generally higher overall yields and a purer crude product, which may simplify the final purification. The intermediate, S-(acetylaminomethyl)thioacetate, is also more stable than the final product, allowing for easier handling and storage before the final deprotection step. However, this method involves more synthetic steps, potentially increasing the overall time and resources required.

Method 2 provides a more direct and faster route to the target compound. The reduction in the number of steps is advantageous for rapid synthesis. However, this method typically results in lower yields and a less pure crude product, necessitating more rigorous purification. Furthermore, the handling of sodium hydrosulfide requires caution due to its reactivity and the potential for releasing toxic hydrogen sulfide gas.

The choice of synthetic route will depend on the specific requirements of the researcher or organization. For applications demanding high purity and where yield is a primary concern, Method 1 is recommended. For scenarios where speed and a more direct synthesis are prioritized, and where appropriate safety measures for handling sodium hydrosulfide are in place, Method 2 presents a suitable alternative. Further optimization of reaction conditions for both methods could potentially lead to improved yields and purity.

References

Assessing the Specificity of N-(Mercaptomethyl)acetamide Analogs as Inhibitors of Metallo-β-Lactamases and Pseudomonas aeruginosa Virulence Factor LasB

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial virulence factors and resistance determinants. This guide provides a comparative analysis of a class of mercaptoacetamide-based inhibitors, specifically N-aryl mercaptoacetamides, which have demonstrated potent inhibitory activity against both metallo-β-lactamases (MBLs) and the Pseudomonas aeruginosa virulence factor, LasB. This dual-target activity presents a compelling strategy to combat bacterial infections by simultaneously neutralizing a key virulence factor and overcoming β-lactam resistance.

Introduction to Target Proteins

Metallo-β-Lactamases (MBLs): MBLs are a class of zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The dissemination of genes encoding MBLs among Gram-negative bacteria is a major contributor to antibiotic resistance.[2] MBLs are classified into three subclasses (B1, B2, and B3) based on their zinc ion requirements and active site architecture.[3] The catalytic mechanism involves one or two zinc ions activating a water molecule to hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[1][3]

Pseudomonas aeruginosa LasB Elastase: LasB is a zinc metalloprotease and a critical virulence factor of P. aeruginosa, an opportunistic pathogen responsible for a variety of severe infections.[4][5] LasB contributes to pathogenesis by degrading host tissue components like elastin and collagen, facilitating bacterial invasion and nutrient acquisition.[6] It also plays a role in biofilm formation and evasion of the host immune system.[5][6] Targeting LasB offers an anti-virulence strategy that aims to disarm the pathogen without exerting direct bactericidal pressure, potentially reducing the development of resistance.[5][7]

Comparative Inhibitor Performance

The following tables summarize the inhibitory potency (IC50 values) of N-aryl mercaptoacetamide derivatives against various MBLs and LasB, alongside other known inhibitors for comparison.

Table 1: Inhibitory Activity of N-Aryl Mercaptoacetamides and Comparators against Metallo-β-Lactamases (MBLs)

Inhibitor ClassSpecific CompoundTarget MBLIC50 (µM)Reference
N-Aryl Mercaptoacetamide Compound 1 *IMP-7 0.86 ± 0.06 [8]
NDM-1 0.65 ± 0.04 [8]
VIM-1 2.2 ± 0.3 [8]
Compound 26IMP-71.9[8]
Compound 28NDM-11.5[8]
Cyclic BoronatesTaniborbactam (VNRX-5133)Various MBLsLow nanomolar range[8]
QPX7728Various MBLsLow nanomolar range[8]
α-AminophosphonatesVarious derivativesNDM-1, VIM-2, GIM-14.1 - 506[9]
Thiol-containing compoundsCaptoprilNDM-110.0 ± 1.9[10]

*Compound 1 is a representative N-aryl mercaptoacetamide that served as a lead compound in several studies.[8]

Table 2: Inhibitory Activity of N-Aryl Mercaptoacetamides and Comparators against P. aeruginosa LasB

Inhibitor ClassSpecific CompoundIC50 / KiReference
N-Aryl Mercaptoacetamide Compound 1 *Micromolar range[8][11]
N-mercaptoacetyl-Phe-Tyr-amide-Ki = 41 nM[5]
Phosphonic Acid DerivativeCompound 4aIC50 = 51 ± 7 nM[12]
Hydroxamic Acid DerivativeCompound 3gIC50 = 14 ± 1 nM[12]
Phendione-based compoundsCu-phendioneKi = 90 nM[13]

*The specific IC50 value for Compound 1 against LasB was not explicitly stated in the provided results, but its activity was characterized as being in the micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing inhibitor potency against MBLs and LasB.

1. Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol is based on the use of a chromogenic or fluorogenic substrate to monitor enzyme activity.

  • Materials:

    • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-7)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2 and a detergent like Tween-20)

    • Substrate:

      • Chromogenic: Nitrocefin or CENTA[10][14]

      • Fluorogenic: FC4 (a coumarin-linked cephalosporin)[10]

    • Test inhibitors (e.g., N-aryl mercaptoacetamides) dissolved in DMSO

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a 96-well microplate, add the MBL enzyme solution to each well.

    • Add the serially diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin) to all wells.

    • Immediately monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.[10][14]

    • The initial reaction rates are calculated from the linear portion of the progress curves.

    • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. P. aeruginosa LasB Inhibition Assay

This protocol utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate.

  • Materials:

    • Purified P. aeruginosa LasB enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 2.5 mM CaCl2, 0.075% Pluronic F-127, 5% DMSO)[7]

    • FRET substrate: 2-Aminobenzoyl-Ala-Gly-Leu-Ala-4-Nitrobenzylamide[7]

    • Test inhibitors dissolved in DMSO

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in the assay buffer.

    • In a black 384-well microtiter plate, add the LasB enzyme solution to each well.[7]

    • Add the serially diluted inhibitor to the wells and pre-incubate.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence intensity over time at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 415 nm emission).[7]

    • Calculate the initial reaction rates.

    • Determine the IC50 values as described in the MBL inhibition assay protocol.

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the regulatory pathway of LasB in P. aeruginosa and the general mechanism of MBLs.

LasB_Signaling_Pathway cluster_Virulence Virulence Factor Expression LasR LasR LasB_gene lasB gene LasR->LasB_gene Activates transcription RhlR RhlR RhlR->LasB_gene Activates transcription LasB_protein LasB Protein (Elastase) LasB_gene->LasB_protein Translation

Caption: Quorum sensing regulation of LasB expression in P. aeruginosa.

MBL_Mechanism cluster_Enzyme MBL Active Site cluster_Reaction Hydrolysis Reaction MBL Metallo-β-Lactamase (with Zn²⁺) Hydrolyzed_Product Inactive Hydrolyzed Antibiotic MBL->Hydrolyzed_Product Hydrolysis of β-lactam ring Beta_Lactam β-Lactam Antibiotic Beta_Lactam->MBL Substrate Binding Water H₂O Water->MBL Activation by Zn²⁺

Caption: General mechanism of β-lactam hydrolysis by Metallo-β-Lactamases.

Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing inhibitors.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (e.g., single concentration) start->primary_screen hit_id Hit Identification (Compounds showing significant inhibition) primary_screen->hit_id dose_response Dose-Response Assay (IC50 determination) hit_id->dose_response selectivity Selectivity Profiling (Testing against other metalloenzymes) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., kinetics, structural biology) selectivity->mechanism in_vivo In Vivo Efficacy Studies (e.g., animal models) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General workflow for inhibitor discovery and development.

Conclusion

N-aryl mercaptoacetamides represent a promising class of dual-target inhibitors against both MBLs and the P. aeruginosa virulence factor LasB. Their ability to simultaneously counteract antibiotic resistance and bacterial virulence makes them attractive candidates for further development. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for researchers to compare and evaluate the specificity and potency of these and other related inhibitors. Further optimization of the mercaptoacetamide scaffold could lead to the development of novel therapeutics to combat challenging Gram-negative infections.

References

Comparative Analysis of Mercaptoacetamide Derivatives in Enzyme Inhibition and Other Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mercaptomethyl)acetamide and its derivatives represent a class of thiol-containing compounds with significant potential in various biomedical and industrial applications. While peer-reviewed literature specifically detailing the applications of this compound is limited, extensive research has been conducted on structurally similar compounds, particularly N-aryl mercaptoacetamides. This guide provides a comparative analysis of the performance of these mercaptoacetamide derivatives, focusing on their well-documented roles as enzyme inhibitors. The data and protocols presented herein are compiled from peer-reviewed studies to facilitate objective comparison with alternative compounds and methodologies.

I. Metallo-β-Lactamase (MBL) Inhibition

N-aryl mercaptoacetamides have emerged as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The following table summarizes the inhibitory activity (IC50 values) of various N-aryl mercaptoacetamide derivatives against clinically relevant MBLs.

Table 1: Inhibitory Activity of N-Aryl Mercaptoacetamides against Metallo-β-Lactamases

CompoundTarget MBLIC50 (µM)Reference
N-phenyl mercaptoacetamideIMP-70.8 ± 0.1
NDM-10.5 ± 0.1
VIM-13.1 ± 0.2
N-(4-chlorophenyl)mercaptoacetamideIMP-71.2 ± 0.2
NDM-10.9 ± 0.1
VIM-14.5 ± 0.5
N-(4-methylphenyl)mercaptoacetamideIMP-70.9 ± 0.1
NDM-10.6 ± 0.1
VIM-13.8 ± 0.3

Comparison with Other MBL Inhibitors

CompoundTarget MBLIC50 (µM)Reference
CaptoprilNDM-110.0 ± 1.9
ThiorphanIMP-725 ± 2
Metallo-β-lactamase-IN-4VIM-10.5
NDM-12.1
IMP-73.3
Metallo-β-lactamase-IN-15NDM-10.29
IMP-10.088
VIM-20.063
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol is adapted from studies evaluating MBL inhibitors.

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1, IMP-7)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

  • Test compounds (mercaptoacetamide derivatives and comparators) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 2 µL of each compound dilution.

  • Add 178 µL of assay buffer to each well.

  • Add 10 µL of the MBL enzyme solution to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

  • To start the reaction, add 10 µL of nitrocefin solution (final concentration is typically near the Km value for the specific enzyme).

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 492 nm in kinetic mode for 10-30 minutes.

  • The initial reaction velocities are calculated from the linear portion of the absorbance curves.

  • The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Pseudomonas aeruginosa LasB Elastase Inhibition

N-aryl mercaptoacetamides also demonstrate inhibitory activity against LasB, a key virulence factor in Pseudomonas aeruginosa.

Table 2: Inhibitory Activity of α-Substituted Mercaptoacetamides against LasB

CompoundIC50 (µM)Reference
α-benzyl-N-phenyl mercaptoacetamide0.48 ± 0.04
α-benzyl-N-(4-methylphenyl)mercaptoacetamide0.25 ± 0.03
N-aryl-2-isobutylmercaptoacetamide derivative 4a0.051 ± 0.007
N-aryl-2-isobutylmercaptoacetamide derivative 3g (hydroxamic acid analog)0.014 ± 0.001
Experimental Protocol: FRET-Based LasB Inhibition Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) method.

Materials:

  • Purified LasB enzyme

  • FRET substrate (e.g., Abz-Ala-Gly-Leu-Ala-Nba)

  • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.2)

  • Test compounds dissolved in DMF or DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • To each well of a 96-well plate, add the test compound solution.

  • Add the LasB enzyme solution to each well.

  • Initiate the reaction by adding the FRET substrate solution.

  • Incubate the plate at room temperature, protected from light.

  • Measure the increase in fluorescence (typically excitation at ~320 nm and emission at ~420 nm) over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

III. Urease Inhibition (Alternative Application for Acetamide Scaffolds)

While mercaptoacetamides are primarily studied as metalloenzyme inhibitors, the broader acetamide scaffold is found in compounds that inhibit other enzymes, such as urease. For comparison, the following table presents data for other classes of urease inhibitors.

Table 3: Inhibitory Activity of Various Compounds against Urease

Compound ClassCompound ExampleIC50 (µM)Reference
Thiourea (Standard)Thiourea15.51 ± 0.11
N-monoarylacetothioureasCompound b190.16 ± 0.05
FluoroquinolonesLevofloxacin7.24 ± 0.29
CephalosporinsCefadroxil21.35 ± 0.64
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol is a common method for determining urease activity by measuring ammonia production.

Materials:

  • Jack bean urease

  • Urea solution (10 mM)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Phenol reagent (e.g., 127 mM phenol and 0.168 mM sodium nitroprusside)

  • Alkali reagent (e.g., 125 mM NaOH and 0.168 mM NaOCl)

  • Test compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • In a 96-well plate, mix 25 µL of the urease enzyme solution with 25 µL of the test compound at various concentrations.

  • Add 50 µL of the urea solution to each well and incubate at 37 °C for 30 minutes.

  • Add 50 µL of the phenol reagent to each well.

  • Add 50 µL of the alkali reagent to each well.

  • Incubate at 37 °C for another 30 minutes to allow for color development.

  • Measure the absorbance at a wavelength of ~630 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizations

Synthesis Workflow of N-Aryl Mercaptoacetamides

cluster_synthesis Synthesis of N-Aryl Mercaptoacetamides Aniline Aniline Derivative N_Aryl_Chloroacetamide N-Aryl-2-chloroacetamide Aniline->N_Aryl_Chloroacetamide Reaction with ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->N_Aryl_Chloroacetamide N_Aryl_Thioacetate N-Aryl-2-thioacetylacetamide N_Aryl_Chloroacetamide->N_Aryl_Thioacetate Reaction with PotassiumThioacetate Potassium Thioacetate PotassiumThioacetate->N_Aryl_Thioacetate FinalProduct N-Aryl Mercaptoacetamide N_Aryl_Thioacetate->FinalProduct Hydrolysis Base Hydrolysis (e.g., NaOH) Hydrolysis->FinalProduct

Caption: General synthesis workflow for N-aryl mercaptoacetamides.

NLRP3 Inflammasome Signaling Pathway

cluster_pathway NLRP3 Inflammasome Activation and Pyroptosis PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves IL1b IL-1β (pro-inflammatory) Pro_IL1b->IL1b Release Cytokine Release IL1b->Release IL18 IL-18 (pro-inflammatory) Pro_IL18->IL18 IL18->Release GSDMD_N GSDMD N-terminal GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis Pore->Release

Caption: Canonical NLRP3 inflammasome signaling pathway leading to pyroptosis.

Safety Operating Guide

Proper Disposal of N-(Mercaptomethyl)acetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of N-(Mercaptomethyl)acetamide is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these procedures will help your institution remain compliant with safety regulations and foster a culture of safety in the laboratory.

Hazard and Disposal Summary

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard classifications and recommended disposal methods.

Hazard ClassificationDisposal Recommendation
Causes skin irritation (H315)[1]Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
Causes serious eye irritation (H319)[1]The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Causes damage to organs through prolonged or repeated exposure (H372)[1]Do not contaminate water, foodstuffs, feed or seed by storage or disposal.[1]
May cause long lasting harmful effects to aquatic life (H413)[1]Do not discharge to sewer systems.[1]
Acute toxicity - Oral, Category 4 (H302)[3]

Experimental Protocols: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Body Protection: A lab coat or other protective clothing.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, a NIOSH-approved respirator may be necessary.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.[1]

  • The container should be made of a material compatible with the chemical.

  • Clearly label the container as "Hazardous Waste: this compound".

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal:

  • This compound should be disposed of as hazardous waste.[1]

  • The recommended methods of disposal are:

    • Licensed Chemical Destruction Plant: The most appropriate method is to send the waste to a licensed facility for chemical destruction.[1]

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1]

  • Do not dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.[1]

5. Spill and Leak Procedures:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->assess_ppe collect_waste Step 2: Collect Waste in a Designated, Labeled Container assess_ppe->collect_waste store_waste Step 3: Store Waste in a Secure, Ventilated Area collect_waste->store_waste select_disposal Step 4: Select Approved Hazardous Waste Disposal Method store_waste->select_disposal licensed_facility Option A: Licensed Chemical Destruction Plant select_disposal->licensed_facility Recommended incineration Option B: Controlled Incineration with Flue Gas Scrubbing select_disposal->incineration Alternative improper_disposal Improper Disposal (Drain, General Waste) select_disposal->improper_disposal end End: Safe and Compliant Disposal licensed_facility->end incineration->end

References

Essential Safety and Operational Guide for Handling N-(Mercaptomethyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling of N-(Mercaptomethyl)acetamide. The following procedures and recommendations are based on the safety data sheet for the closely related and more documented compound, N-(Methyl)mercaptoacetamide (CAS 20938-74-3), and should be implemented to ensure the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

N-(Methyl)mercaptoacetamide is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.
Skin Protection Protective clothing to prevent skin contact.
Respiratory Protection Use a respirator with an appropriate filter (e.g., Type ABEK (EN14387)) if working in a poorly ventilated area or if dust or aerosols are generated.

Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not inhale dust or vapors.

    • Use non-sparking tools to prevent ignition sources.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.

    • Decontaminate the work area.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Disposal Procedure:

  • Chemical Waste:

    • Collect waste this compound in a suitable, labeled, and closed container.[1]

    • Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[1]

  • Contaminated Materials:

    • Any materials (e.g., gloves, absorbent paper) contaminated with the chemical should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers:

    • Do not reuse empty containers.

    • Triple rinse the container with a suitable solvent.

    • Dispose of the rinsed container in accordance with institutional guidelines.

Quantitative Data Summary

The following table summarizes key quantitative data for N-(Methyl)mercaptoacetamide.

PropertyValue
CAS Number 20938-74-3[1][2]
Molecular Formula C3H7NOS[2]
Molecular Weight 105.16 g/mol [2]
Boiling Point 83-85 °C at 0.3 mmHg
Density 1.19 g/mL at 20 °C
Flash Point Not applicable
Storage Temperature 2-8°C

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation: Ventilated Area & PPE Check handle Handling: Avoid Contact & Inhalation prep->handle post_handle Post-Handling: Decontaminate & Wash handle->post_handle spill Spill: Evacuate, Ventilate, & Contain handle->spill If Spill Occurs exposure Exposure: Rinse Affected Area & Seek Medical Aid handle->exposure If Exposure Occurs collect Collect Waste in Labeled Container post_handle->collect Generate Waste dispose_chem Dispose via Approved Waste Facility collect->dispose_chem dispose_cont Dispose of Contaminated Materials collect->dispose_cont

Caption: Workflow for Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.